17-Acetoxy-5a-androsta-2,16-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15-,16+,17+,18+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPMRHLQYPCJPR-KPKYYQPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677362 | |
| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50588-42-6 | |
| Record name | Androsta-2,16-dien-17-ol, 17-acetate, (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50588-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050588426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-Androsta-2,16-dien-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the production of the neuromuscular blocking agent Rocuronium Bromide.[1] This document details the primary synthetic pathway from epiandrosterone, including experimental protocols and reaction mechanisms. Additionally, it presents relevant quantitative data and visualizations to facilitate a thorough understanding for researchers and professionals in the field of drug development and steroid chemistry.
Introduction
This compound is a steroidal compound of significant interest due to its role as a crucial precursor in the synthesis of Rocuronium Bromide, a widely used muscle relaxant in modern anesthesia. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide focuses on the core synthetic methodologies, providing detailed experimental procedures and data to support research and development efforts.
Primary Synthesis Pathway: One-Pot Synthesis from Epiandrosterone
The most prominently documented method for the synthesis of this compound is a one-pot reaction starting from epiandrosterone. This pathway involves a series of acid-catalyzed dehydration and enol acetylation steps.
Reaction Scheme
The overall transformation can be depicted as follows:
References
An In-depth Technical Guide on the Synthesis of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Acetoxy-5a-androsta-2,16-diene is a crucial steroidal intermediate, primarily recognized for its role in the synthesis of the neuromuscular blocking agent Rocuronium Bromide. Its discovery and development are intrinsically linked to the quest for more efficient and scalable synthetic routes to this important anesthetic drug. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support research and development in this area.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These data are compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 50588-42-6 |
| Molecular Formula | C₂₁H₃₀O₂ |
| Molecular Weight | 314.46 g/mol |
| Appearance | Yellow Solid |
| Boiling Point | 413.2 °C at 760 mmHg |
| Flash Point | 174.4 °C |
| Density | 1.07 g/cm³ |
| Refractive Index | 1.547 |
| Storage Temperature | 2-8°C |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is a multi-step process that typically starts from epiandrosterone. The overall synthetic workflow involves tosylation of the hydroxyl group, elimination to form an alkene, and subsequent enol acetate formation. The following sections provide a detailed experimental protocol adapted from established synthetic routes for Rocuronium Bromide intermediates.[1]
Step 1: Synthesis of (3β, 5α)-3-Tosyloxy-androstan-17-one
This initial step involves the protection of the 3β-hydroxyl group of epiandrosterone as a tosylate.
Experimental Protocol:
-
To a solution of epiandrosterone in pyridine, add p-toluenesulfonyl chloride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (3β, 5α)-3-tosyloxy-androstan-17-one.
A 98% yield has been reported for this step.[1]
Step 2: Synthesis of 5α-androst-2-en-17-one
The tosylated intermediate undergoes an elimination reaction to introduce a double bond in the A-ring of the steroid.
Experimental Protocol:
-
Heat a mixture of (3β, 5α)-3-tosyloxy-androstan-17-one, sodium acetate, and acetic acid at reflux.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude 5α-androst-2-en-17-one can be purified by column chromatography.
A yield of 91% has been reported for this olefination step.[1]
Step 3: Synthesis of this compound
The final step is the formation of the enol acetate at the C-17 position.
Experimental Protocol:
-
Reflux a mixture of 5α-androst-2-en-17-one, isopropenyl acetate, and a catalytic amount of sulfuric acid.[1]
-
Employ azeotropic reflux to remove any water formed during the reaction.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and quench with a 10% sodium carbonate solution.[1]
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The crude this compound can be purified by column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the synthetic pathway from epiandrosterone to this compound.
Caption: Synthetic route to this compound.
Logical Relationship in Rocuronium Synthesis
This compound is a key precursor in a multi-step synthesis of Rocuronium Bromide. Its formation is a critical transformation that sets the stage for subsequent modifications to the steroid core.
Caption: Role of the target compound in Rocuronium synthesis.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound, a key intermediate in the production of Rocuronium Bromide. The provided experimental protocols and workflow diagrams offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research may focus on optimizing reaction conditions to improve yields and purity, as well as exploring alternative synthetic routes.
References
An In-depth Technical Guide to 17-Acetoxy-5α-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Acetoxy-5α-androsta-2,16-diene is a steroidal compound of significant interest in pharmaceutical synthesis, primarily serving as a key intermediate in the manufacturing of the neuromuscular blocking agent Rocuronium Bromide. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data. To date, public domain literature does not indicate that the biological activity of 17-Acetoxy-5α-androsta-2,16-diene itself has been a subject of extensive investigation, with research focusing on its utility as a synthetic precursor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 17-Acetoxy-5α-androsta-2,16-diene is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 50588-42-6 | [1] |
| Molecular Formula | C₂₁H₃₀O₂ | [2] |
| Molecular Weight | 314.46 g/mol | [2] |
| Appearance | White to off-white or yellow solid | |
| Density | 1.07 g/cm³ | |
| Boiling Point | 413.2 °C at 760 mmHg | |
| Flash Point | 174.4 °C | |
| Refractive Index | 1.547 | |
| Solubility | Data not readily available in public sources. | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 17-Acetoxy-5α-androsta-2,16-diene. While detailed NMR spectra are not widely published in peer-reviewed journals, some spectral information is available from public databases.
-
Infrared (IR) Spectroscopy: ATR-IR spectra are available and can be used to identify functional groups present in the molecule.[1]
-
Raman Spectroscopy: FT-Raman spectra have also been reported.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While commercial suppliers indicate the availability of ¹H and ¹³C NMR data, specific peak assignments and spectra are not publicly accessible in the surveyed literature. A thorough NMR study would be required for complete structural assignment.
Experimental Protocols: Synthesis of 17-Acetoxy-5α-androsta-2,16-diene
The following is a detailed methodology for a one-pot synthesis of 17-Acetoxy-5α-androsta-2,16-diene from epiandrosterone, as adapted from patent literature. This process is efficient and minimizes the number of synthetic steps.
Materials and Reagents
-
Epiandrosterone
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Concentrated sulfuric acid
-
Isopropenyl acetate
-
Triethylamine
-
Methanol
One-Pot Synthesis Procedure
-
Reaction Setup: Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene in a reaction vessel equipped with a water separator (e.g., Dean-Stark apparatus).
-
Dehydration: Add concentrated sulfuric acid to the mixture. Heat the reaction to reflux and collect the water that azeotropes with toluene.
-
Controlled Hydrolysis: After the initial dehydration, slowly add a controlled amount of water back into the reaction system. This step is reported to improve the selectivity of the reaction.
-
Solvent Exchange and Acetylation: Once the epiandrosterone is consumed (as monitored by a suitable analytical technique like TLC or HPLC), distill off a portion of the toluene. Add isopropenyl acetate to the reaction mixture and continue heating to reflux. The isopropenyl acetate serves as both a reactant and a solvent.
-
Reaction Completion and Quenching: Monitor the reaction for the formation of the desired product. Once the reaction is deemed complete, cool the mixture to room temperature. Add an organic base, such as triethylamine, to neutralize the acidic catalysts.
-
Workup and Isolation: Stir the mixture for a short period, then filter to remove any solids. The filter cake is washed with toluene, and the filtrates are combined.
-
Purification: Concentrate the combined filtrate under reduced pressure to obtain a crude oily residue. Add methanol to the residue to induce crystallization. The solid product is then collected by filtration and can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the one-pot synthesis of 17-Acetoxy-5α-androsta-2,16-diene.
Caption: One-pot synthesis of 17-Acetoxy-5α-androsta-2,16-diene.
Biological Activity and Signaling Pathways
A comprehensive search of publicly available scientific literature and databases reveals a lack of studies focused on the intrinsic biological activity or mechanism of action of 17-Acetoxy-5α-androsta-2,16-diene. Its primary and well-documented role is that of a chemical intermediate in the synthesis of Rocuronium Bromide.
As an intermediate, it is a precursor to the final active pharmaceutical ingredient and is not intended to have a therapeutic effect itself. The focus of research has been on the pharmacological properties of the final product, Rocuronium, which functions as a non-depolarizing neuromuscular blocking agent by competitively antagonizing nicotinic acetylcholine receptors at the motor end-plate.
Therefore, no signaling pathways or specific biological interactions have been described for 17-Acetoxy-5α-androsta-2,16-diene in the public domain.
Logical Relationship in Rocuronium Synthesis
The following diagram illustrates the position of 17-Acetoxy-5α-androsta-2,16-diene as a key intermediate in the broader synthetic pathway towards Rocuronium Bromide.
Caption: Role as an intermediate in Rocuronium synthesis.
Conclusion
17-Acetoxy-5α-androsta-2,16-diene is a well-characterized steroidal intermediate with established chemical and physical properties. Its synthesis via a one-pot method from epiandrosterone offers an efficient route for its production. The primary significance of this compound lies in its role as a crucial building block in the manufacture of Rocuronium Bromide. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for the efficient production of the final active pharmaceutical ingredient. It is important to note the current absence of public data on the intrinsic biological activities of 17-Acetoxy-5α-androsta-2,16-diene, which underscores its dedicated application as a synthetic intermediate.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of 17-Acetoxy-5a-androsta-2,16-diene. As a key intermediate in the synthesis of aminosteroidal neuromuscular blocking agents like Rocuronium and Vecuronium, a thorough understanding of its structure is paramount for drug development and quality control. This document details the spectroscopic and analytical techniques employed to confirm the precise molecular architecture of this steroidal compound.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables are synthesized from detailed analyses of the molecule, providing a quantitative basis for its structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 5.5 | q | 2.8 |
| H-3 | 5.5 | q | 2.8 |
| Acetate (CH₃) | 2.0 | s | - |
| Steroid Backbone (CH, CH₂) | 1.3 - 2.0 | m | - |
| Angular Methyl (C-18, C-19) | 0.9 | m | - |
Note: The assignments are based on typical chemical shifts for steroidal frameworks and require 2D NMR experiments for unambiguous confirmation.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C=O (Acetate) | ~170 |
| C-2, C-3, C-16, C-17 | ~120-140 |
| Steroid Backbone (C, CH, CH₂) | ~20-60 |
| Acetate (CH₃) | ~21 |
| Angular Methyl (C-18, C-19) | ~12-20 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. A full assignment requires HSQC and HMBC experiments.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₃₀O₂ |
| Molecular Weight | 314.46 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Major Fragment Ions (m/z) | To be determined by fragmentation analysis |
Experimental Protocols
The elucidation of the structure of this compound necessitates the application of several key analytical experiments. The following sections provide a detailed methodology for each of these crucial steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the connectivity and stereochemistry of the protons and carbons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This experiment provides information about the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and through integration, the relative number of protons.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This provides information on the number of non-equivalent carbons in the molecule.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) for soft ionization that typically yields the molecular ion, or Electron Impact (EI) which causes fragmentation.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments provides valuable information about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the infrared spectrum, which shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
-
Data Interpretation: Identify characteristic absorption bands corresponding to specific functional groups, such as the C=O stretch of the acetate group and the C=C stretches of the diene functionality.
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound, demonstrating the interplay between different experimental techniques.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive approach, integrating various spectroscopic techniques, allows for the unambiguous determination of the molecular structure of this compound, a critical step in the development of related pharmaceutical compounds.
An In-depth Technical Guide to the Stereochemistry of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium Bromide. This document details the specific spatial arrangement of atoms and functional groups within the molecule, supported by its systematic IUPAC name. Furthermore, a detailed experimental protocol for its synthesis from epiandrosterone is provided, compiled from established methodologies. Quantitative data, where publicly available, is presented in a structured format to facilitate understanding and application in a research and development setting.
Introduction
This compound is a synthetic steroid derivative that plays a crucial role as a precursor in the pharmaceutical manufacturing of Rocuronium Bromide, a widely used muscle relaxant in anesthesia. The precise three-dimensional structure, or stereochemistry, of this intermediate is paramount as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs its pharmacological activity and safety profile. This guide aims to provide a detailed technical resource on the stereochemical aspects of this compound for professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Stereochemistry
The stereochemistry of this compound is explicitly defined by its systematic IUPAC name: [(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .[1] This nomenclature precisely describes the configuration of the chiral centers within the androstane steroid nucleus.
The core of the molecule is a 5α-androstane skeleton, which dictates a specific trans-fusion between the A and B rings, resulting in a relatively flat, rigid structure. The designation "5a" indicates that the hydrogen atom at position 5 is on the alpha-face of the molecule (projecting below the plane of the rings).
The key stereochemical features are:
-
5α-Configuration: The A/B ring junction is trans.
-
Natural Steroid Configuration: The chiral centers at positions 8, 9, 10, 13, and 14 retain the natural configuration found in most steroids.
-
17-Acetoxy Group: The acetoxy group at position 17 is in the beta-orientation (projecting above the plane of the rings), although the presence of the double bond at C16 makes this a vinylic acetate.
The presence of double bonds at the C2-C3 and C16-C17 positions introduces planarity to these regions of the molecule.
Below is a diagram illustrating the stereochemical structure of this compound.
Caption: Stereochemical features of this compound.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₂ | [2][3] |
| Molecular Weight | 314.46 g/mol | [2][3] |
| CAS Number | 50588-42-6 | [2] |
| Appearance | Yellow Solid | [4] |
| Boiling Point | 413.2 °C at 760 mmHg | |
| Flash Point | 174.4 °C | |
| Density | 1.07 g/cm³ | |
| Refractive Index | 1.547 |
Experimental Protocols
The synthesis of this compound is most commonly achieved from the starting material epiandrosterone. The following is a detailed experimental protocol compiled from various patented methods, particularly a "one-pot" procedure which offers an efficient route.
Synthesis of this compound from Epiandrosterone (One-Pot Method)
This protocol is based on the methodology described in Chinese patent CN114437163A.
Materials and Reagents:
-
Epiandrosterone
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Concentrated sulfuric acid
-
Isopropenyl acetate
-
Organic base (e.g., triethylamine or pyridine)
-
Methanol
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a Dean-Stark apparatus, dissolve epiandrosterone and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Dehydration and Rearrangement: Add a catalytic amount of concentrated sulfuric acid to the mixture. Heat the reaction to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the epiandrosterone is consumed.
-
Solvent Exchange and Acetylation: Distill off a portion of the toluene. Add isopropenyl acetate to the reaction mixture and continue to heat. The isopropenyl acetate acts as both a reagent and a solvent. As the reaction proceeds, acetone is formed as a byproduct and can be slowly distilled off along with toluene.
-
Reaction Monitoring: Monitor the progress of the acetylation reaction. Additional isopropenyl acetate may be added to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add an organic base to neutralize the acidic catalysts.
-
Purification: Filter the mixture to remove any precipitated salts. The filter cake can be washed with a small amount of toluene. Combine the filtrates and concentrate under reduced pressure to obtain a crude oily product.
-
Crystallization: Add methanol to the crude product to induce crystallization. The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound.
The following diagram outlines the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the olefinic protons at C2, C3, and C16. The methyl protons of the acetoxy group and the two angular methyl groups at C10 and C13 would also be present as sharp singlets.
-
¹³C NMR: The carbon NMR spectrum would display 21 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl and methyl carbons of the acetoxy group, and the four olefinic carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (314.46 g/mol ) and provide information about its fragmentation pattern, which can be used to further support the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1735 cm⁻¹) and the C=C stretching vibrations of the double bonds.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and stereochemistry. Although no crystal structure for this compound itself is publicly available, a study on vecuronium bromide and its advanced intermediates has utilized this technique to confirm the stereochemistry of related compounds.[5]
Conclusion
This compound is a steroidal molecule with a well-defined stereochemistry that is critical for its role as a key intermediate in the synthesis of Rocuronium Bromide. Its rigid 5α-androstane framework and the specific configuration of its chiral centers are defining features. While detailed, publicly available spectroscopic and crystallographic data for this specific compound are limited, its structure is well-established through its synthesis from precursors of known stereochemistry and its conversion to the final pharmaceutical product. The provided synthetic protocol offers a practical and efficient method for its preparation. This guide serves as a valuable technical resource for researchers and professionals working with this important pharmaceutical intermediate.
References
- 1. (5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 50588-42-6 [chemicalbook.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Vecuronium bromide and its advanced intermediates: A crystallographic and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Steroid Precursor 17-Acetoxy-5a-androsta-2,16-diene: A Technical Guide
An In-depth Examination of a Key Intermediate in Neuromuscular Blocking Agent Synthesis
Introduction
17-Acetoxy-5a-androsta-2,16-diene is a synthetic androstane steroid that holds significant importance as a key intermediate in the pharmaceutical industry.[1][2][3][4][5] Its primary role is as a precursor in the synthesis of the non-depolarizing neuromuscular blocking agent, Rocuronium bromide.[1][2][3][4][5][6] Rocuronium bromide is utilized in clinical settings to induce muscle relaxation during surgical procedures and mechanical ventilation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological interactions of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid, often appearing yellow.[2][5][7] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 50588-42-6 | [8][9] |
| Molecular Formula | C₂₁H₃₀O₂ | [9] |
| Molecular Weight | 314.46 g/mol | [9] |
| Appearance | Yellow Solid | [2][5][7] |
| Boiling Point | 413.2 °C at 760 mmHg | [9] |
| Density | 1.07 g/cm³ | [9] |
| Flash Point | 174.4 °C | [9] |
| Refractive Index | 1.547 | [9] |
Synthesis of this compound
A one-pot method for the synthesis of this compound from epiandrosterone has been developed, providing a streamlined approach to this key intermediate.[6]
Experimental Protocol: One-Pot Synthesis from Epiandrosterone
Materials:
-
Epiandrosterone
-
p-Toluenesulfonic acid monohydrate
-
Concentrated sulfuric acid
-
Toluene
-
Isopropenyl acetate
-
Organic base (e.g., pyridine)
-
Methanol
Procedure:
-
Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene.
-
Add concentrated sulfuric acid to the mixture.
-
Initiate a water division reflux reaction. During reflux, slowly add water to the reaction system, amounting to 0.6-0.9 times the amount of water collected in the water divider.
-
Monitor the reaction until the epiandrosterone is almost completely consumed.
-
Distill off a portion of the toluene.
-
Add isopropenyl acetate and heat to boiling to slowly evaporate the solvent.
-
Continuously supplement the reaction with isopropenyl acetate, adding 0.8-1.2 times the amount removed in the distillate.
-
Continue the reaction until the concentration of the intermediate compound 8 is less than 5.0%.
-
Cool the reaction mixture to room temperature and add an organic base. Stir for 20-60 minutes.
-
Filter the mixture and wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain an oily residue.
-
Recrystallize the oily substance from methanol to yield this compound.[6]
Note: The patent describing this method indicates that this process improves selectivity and yield by controlling the water content during the initial dehydration step.[6] However, specific quantitative yields and detailed analytical data for the final product are not provided in the available documentation.
Role as a Precursor in Rocuronium Bromide Synthesis
This compound is a crucial starting material for the synthesis of Rocuronium bromide. The subsequent steps involve a series of chemical transformations to build the final complex structure of the neuromuscular blocking agent. A general overview of this process is outlined below.
General Synthetic Pathway to Rocuronium Bromide
The synthesis of Rocuronium bromide from this compound generally proceeds through the following key transformations:
-
Epoxidation: The double bonds at the 2 and 16 positions are converted to epoxides.
-
Ring-opening reactions: The epoxide rings are opened by nucleophilic attack, introducing the morpholinyl and pyrrolidinyl moieties.
-
Quaternization: The nitrogen atom of the pyrrolidinyl group is quaternized using allyl bromide to form the final ammonium salt.
Detailed experimental protocols for the conversion of this compound to Rocuronium bromide are proprietary and not extensively detailed in publicly available literature. However, related syntheses of Rocuronium and its analogs provide insight into the likely reaction conditions and reagents.[10][11][12]
Potential Biological Interactions and Metabolism
As a synthetic androstane derivative, this compound has the potential to interact with androgen receptors. However, its primary utility is as a chemical intermediate, and its specific biological activity has not been extensively characterized in the literature.
The metabolism of this compound has not been specifically detailed. However, the general metabolism of androstane derivatives involves Phase I and Phase II biotransformations. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, often involve hydroxylations at various positions on the steroid nucleus.[13] Phase II reactions typically involve conjugation with polar molecules to facilitate excretion.
Potential Enzymatic Modifications
The enzymatic modification of steroids is a field of active research, with enzymes like P450 monooxygenases being capable of introducing hydroxyl groups at specific positions on the steroid scaffold.[13][14][15] While no specific enzymatic conversions of this compound have been reported, its diene structure could potentially serve as a substrate for various enzymatic reactions, such as hydroxylation or reduction. Further research would be needed to explore these possibilities.
Conclusion
This compound is a vital steroid precursor with a well-defined role in the synthesis of the neuromuscular blocking agent Rocuronium bromide. While a one-pot synthesis method offers an efficient route to this intermediate, a comprehensive understanding of its reactivity, biological interactions, and metabolic fate requires further investigation. The information presented in this guide serves as a foundational resource for professionals in the fields of medicinal chemistry and drug development, highlighting the importance of this compound and identifying areas for future research.
References
- 1. scielo.br [scielo.br]
- 2. WO2009016648A2 - Process for the preparation of rocuronium bromide and intermediate thereof - Google Patents [patents.google.com]
- 3. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 4. This compound | 50588-42-6 [chemicalbook.com]
- 5. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 50588-42-6,this compound | lookchem [lookchem.com]
- 10. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]
- 11. Processes for the synthesis of rocuronium bromide - Eureka | Patsnap [eureka.patsnap.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Potential Research Applications of 17-Acetoxy-5a-androsta-2,16-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Acetoxy-5a-androsta-2,16-diene is a synthetic steroid intermediate primarily recognized for its crucial role in the production of the neuromuscular blocking agent Rocuronium bromide.[1][2][3][4][5] While its application as a synthetic building block is well-documented, its intrinsic biological activities and potential as a lead compound for novel therapeutic agents remain largely unexplored. This technical guide provides a comprehensive overview of the known synthetic utility of this compound, alongside a prospective analysis of its potential research applications. Drawing parallels with structurally related androstane derivatives, this document explores potential biological targets, including 5α-reductase and cancer-related pathways, for which this compound could be investigated. Detailed experimental protocols for its synthesis and its conversion to downstream products are provided, along with visualizations of key chemical and biological pathways to facilitate further research and development.
Introduction
This compound is a C19 androstane steroid characterized by a diene system at the 2 and 16 positions of the steroid nucleus and an acetoxy group at the 17-position. Its chemical structure provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in pharmaceutical synthesis.[1] The androstane skeleton is the parent structure for a wide array of endogenous hormones and has been a cornerstone in the development of steroid-based therapeutics in oncology, endocrinology, and beyond.[6][7] While the primary documented use of this compound is in the synthesis of Rocuronium, the diverse biological activities exhibited by other androstane derivatives suggest that this compound may possess untapped therapeutic potential.[8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50588-42-6 | [11] |
| Molecular Formula | C₂₁H₃₀O₂ | [11] |
| Molecular Weight | 314.46 g/mol | [11] |
| Appearance | Yellow Solid | [4] |
| Boiling Point | 413.2 °C at 760 mmHg | [3][4] |
| Density | 1.07 g/cm³ | [3][4] |
| Flash Point | 174.4 °C | [3][4] |
| Refractive Index | 1.547 | [3][4] |
| Storage Temperature | 2-8°C | [3] |
Established Application: Synthesis of Rocuronium Bromide
The most significant application of this compound is as a key intermediate in the synthesis of Rocuronium bromide, a widely used neuromuscular blocking agent.[1][12][13][14] The synthesis involves a multi-step process starting from epiandrosterone.
Synthetic Pathway from Epiandrosterone
The following diagram illustrates the synthetic route from epiandrosterone to this compound.
Caption: Synthetic pathway from Epiandrosterone to this compound.
Experimental Protocol: Synthesis of this compound from Epiandrosterone
The following is a generalized one-pot protocol based on literature descriptions.[1][15]
Materials:
-
Epiandrosterone
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Concentrated sulfuric acid
-
Isopropenyl acetate
-
Organic base (e.g., triethylamine)
-
Methanol
Procedure:
-
Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene.
-
Add concentrated sulfuric acid and carry out water division reflux reaction. During reflux, slowly add water into the reaction system.
-
Monitor the reaction until epiandrosterone is consumed (e.g., by TLC or HPLC).
-
Distill off a portion of the toluene.
-
Add isopropenyl acetate and heat to boiling to slowly evaporate the solvent.
-
Continuously supplement isopropenyl acetate into the reaction system.
-
Monitor the reaction until the intermediate is converted.
-
Cool the reaction mixture to room temperature and add an organic base. Stir for 20-60 minutes.
-
Filter the mixture and wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain an oily substance.
-
Add methanol and recrystallize to obtain this compound.
Conversion to Rocuronium Bromide
This compound is further elaborated to Rocuronium bromide through a series of reactions including epoxidation, amination, and quaternization.
Caption: Simplified synthetic pathway from this compound to Rocuronium Bromide.
Potential Research Applications
While its role as a synthetic intermediate is established, the inherent biological activities of this compound have not been thoroughly investigated. Based on the known activities of other androstane derivatives, several potential research avenues can be proposed.
As a 5α-Reductase Inhibitor
Background: 5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for benign prostatic hyperplasia (BPH) and androgenetic alopecia.[16] Several androstane derivatives have been investigated as 5α-reductase inhibitors.
Hypothesis: The androstane scaffold of this compound makes it a candidate for investigation as a 5α-reductase inhibitor. The diene system and the C17-acetoxy group may influence its binding affinity to the active site of the enzyme.
Proposed Research Workflow:
Caption: Proposed workflow for investigating this compound as a 5α-reductase inhibitor.
As an Anticancer Agent
Background: Many steroid derivatives, including those with an androstane core, have demonstrated potent anticancer activity.[8][9][10] These compounds can exert their effects through various mechanisms, including modulation of hormone receptors (e.g., androgen and estrogen receptors), inhibition of key enzymes involved in cancer cell proliferation, and induction of apoptosis.
Hypothesis: this compound could be explored as a precursor for novel anticancer agents. The diene functionality and the acetoxy group offer sites for chemical modification to enhance cytotoxicity and selectivity against cancer cell lines.
Potential Signaling Pathways to Investigate:
Caption: Potential signaling pathways for androstane derivatives as anticancer agents.
Future Directions and Conclusion
This compound is a commercially available compound with a well-defined role in pharmaceutical synthesis. However, its potential as a bioactive molecule in its own right remains an open area for investigation. The structural similarity to other biologically active androstane derivatives provides a strong rationale for exploring its potential as a 5α-reductase inhibitor and as a scaffold for the development of novel anticancer agents. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers interested in unlocking the full therapeutic potential of this intriguing steroid derivative. Further studies, including in vitro screening, cell-based assays, and in vivo animal models, are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.
References
- 1. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]
- 2. This compound | 50588-42-6 [chemicalbook.com]
- 3. Cas 50588-42-6,this compound | lookchem [lookchem.com]
- 4. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 6. Androst and Estra Derivatives in Steroid-Based Pharmaceutical Development: Key Roles, Research Advances, and Applications | Expert Insights China [nj-finechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel D-modified heterocyclic androstane derivatives as potential anticancer agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic androstane derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. canbipharm.com [canbipharm.com]
- 12. EP2119723A1 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 13. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 14. WO2007033348A2 - Process for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 15. air.unimi.it [air.unimi.it]
- 16. Adverse effects of 5α-reductase inhibitors: What do we know, don't know, and need to know? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanism of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the production of the neuromuscular blocking agent Rocuronium Bromide. The synthesis involves a one-pot reaction from epiandrosterone, proceeding through an acid-catalyzed dehydration followed by enol acetate formation. This document elucidates the mechanistic pathways of these transformations, presents available quantitative data, outlines a detailed experimental protocol, and discusses the known biological context of this and related steroid derivatives.
Introduction
This compound is a crucial steroidal intermediate primarily utilized in the pharmaceutical industry for the synthesis of Rocuronium Bromide, a widely used muscle relaxant in anesthesia.[1] The efficient and stereoselective synthesis of this diene is of significant interest. A common and effective method involves a one-pot reaction starting from epiandrosterone (3β-hydroxy-5α-androstan-17-one). This process encompasses two key chemical transformations: an acid-catalyzed dehydration to introduce a double bond in the A-ring, and the formation of an enol acetate at the 17-position. Understanding the intricate mechanisms of these reactions is paramount for process optimization, yield improvement, and impurity control.
Reaction Mechanism
The one-pot synthesis of this compound from epiandrosterone proceeds in two main stages within the same reaction vessel.
Stage 1: Acid-Catalyzed Dehydration of Epiandrosterone
The initial step involves the dehydration of the 3β-hydroxyl group of epiandrosterone in the presence of a strong acid catalyst, such as p-toluenesulfonic acid and concentrated sulfuric acid, in a non-polar solvent like toluene. This reaction proceeds via a carbocation intermediate.
Mechanism:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the 3β-hydroxyl group, converting it into a good leaving group (water).
-
Formation of the Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C3 position of the steroid's A-ring.
-
Elimination to Form the Alkene: A base (such as the conjugate base of the acid catalyst or another molecule in the reaction mixture) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. In this specific synthesis, the desired product is the Δ²-alkene, 5α-androst-2-en-17-one. The formation of other isomers, such as the Δ³-alkene, is possible, and controlling the regioselectivity of this elimination is a key aspect of the synthesis. The patent describing this method suggests that the controlled addition of water during the reflux can improve the selectivity towards the desired Δ²-isomer.
Caption: Acid-catalyzed dehydration of epiandrosterone.
Stage 2: Enol Acetate Formation
Following the formation of 5α-androst-2-en-17-one, the reaction mixture is treated with isopropenyl acetate. This reagent serves as an acetyl group donor for the formation of the enol acetate at the 17-position. This reaction is also acid-catalyzed.
Mechanism:
-
Keto-Enol Tautomerism: The 17-keto group of the steroid intermediate undergoes acid-catalyzed tautomerization to its enol form. This involves protonation of the carbonyl oxygen, followed by deprotonation at the C16 position to form the enol.
-
Acetylation of the Enol: The enol, with its electron-rich double bond, acts as a nucleophile and attacks the acetyl group of the protonated isopropenyl acetate. Isopropenyl acetate is activated by the acid catalyst, making its acetyl group more electrophilic.
-
Formation of the Enol Acetate: Following the nucleophilic attack, a proton is lost from the hydroxyl group of the former enol, and acetone is eliminated from the isopropenyl acetate moiety, yielding the final product, this compound.
References
Methodological & Application
Synthesis of 17-Acetoxy-5a-androsta-2,16-diene: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the preparation of various steroidal compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. The protocol outlines a two-step synthetic pathway commencing from the readily available starting material, epiandrosterone.
The synthesis involves the initial conversion of epiandrosterone to 5α-androst-2-en-17-one, followed by the formation of the target molecule through enol acetylation. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided to ensure reproducibility.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₂ |
| Molecular Weight | 314.46 g/mol |
| CAS Number | 50588-42-6 |
| Appearance | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 5α-androst-2-en-17-one from Epiandrosterone
This procedure involves two stages: the tosylation of epiandrosterone followed by the elimination of the tosyl group to introduce the C2-C3 double bond.
Stage 1a: Preparation of Epiandrosterone Tosylate
A detailed protocol for the tosylation of epiandrosterone is adapted from the work of Merlani, M. I., et al.
| Reagent | Molar Ratio | Amount |
| Epiandrosterone | 1.0 | (user-defined) |
| p-Toluenesulfonyl chloride | 1.5 | (calculated) |
| Pyridine (anhydrous) | Solvent | (sufficient amount) |
Procedure:
-
Dissolve epiandrosterone in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution while stirring.
-
Continue stirring at 0°C for 4 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epiandrosterone tosylate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 1b: Elimination to 5α-androst-2-en-17-one
The elimination of the tosylate group is carried out to yield the desired alkene. A Chinese patent (CN103360455A) describes an industrial method for this transformation.[1]
| Reagent | Molar Ratio | Amount |
| Epiandrosterone Tosylate | 1.0 | (user-defined) |
| 3-Picoline | Solvent | (sufficient amount) |
Procedure:
-
Dissolve the purified epiandrosterone tosylate in 3-picoline in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux (approximately 135-140°C) and maintain this temperature for the duration of the reaction.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the 3-picoline under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5α-androst-2-en-17-one.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
| Product | Yield | Melting Point |
| 5α-androst-2-en-17-one | ~65% (over two steps) | 100-102°C |
Step 2: Synthesis of this compound from 5α-androst-2-en-17-one
The final step involves the formation of the 16-ene-17-acetate functionality via enol acetylation. This protocol is based on general methods for enol acetylation of steroidal ketones.
| Reagent | Molar Ratio | Amount |
| 5α-androst-2-en-17-one | 1.0 | (user-defined) |
| Acetic Anhydride | Excess | (e.g., 10-20 eq.) |
| p-Toluenesulfonic acid monohydrate | Catalytic | (e.g., 0.1 eq.) |
| Isopropenyl Acetate | Co-solvent/Reagent | (optional) |
Procedure:
-
In a round-bottom flask, dissolve 5α-androst-2-en-17-one in a mixture of acetic anhydride and, optionally, isopropenyl acetate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Product | Expected Yield |
| This compound | Moderate to Good |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis Stages
The synthesis follows a logical progression of functional group transformations on the steroid scaffold.
Caption: Logical flow of the two-step synthesis.
References
Application Notes & Protocols: Characterization of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of steroidal neuromuscular blocking agents such as Rocuronium. The described methods are essential for identity confirmation, purity assessment, and quality control throughout the drug development process. The protocols cover spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction
This compound is a synthetic steroid derivative that serves as a crucial building block in the preparation of various pharmaceutical compounds. Its chemical structure, purity, and stereochemistry are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its comprehensive characterization. These application notes provide a summary of the key analytical techniques and detailed protocols for their implementation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50588-42-6 | [1][2] |
| Molecular Formula | C₂₁H₃₀O₂ | [2] |
| Molecular Weight | 314.46 g/mol | [2] |
| Appearance | White to off-white or yellowish solid/powder | [1] |
| Boiling Point | 413.2 °C at 760 mmHg | [1] |
| Flash Point | 174.4 °C | [1] |
| Density | 1.07 g/cm³ | [1] |
| Refractive Index | 1.547 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A study by Ciceri et al. (2021) on the intermediates of Vecuronium bromide provides a basis for the NMR assignments of related steroidal structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
(Note: The following are predicted values based on related structures and general steroid chemistry. Actual experimental values should be determined and referenced.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2 | ~125-130 | ~5.4-5.6 (m) |
| 3 | ~125-130 | ~5.4-5.6 (m) |
| 16 | ~135-140 | ~5.7-5.9 (m) |
| 17 | ~80-85 | - |
| 18 (CH₃) | ~15-20 | ~0.8-0.9 (s) |
| 19 (CH₃) | ~10-15 | ~0.7-0.8 (s) |
| Acetate CH₃ | ~20-25 | ~2.0-2.1 (s) |
| Acetate C=O | ~170-175 | - |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 314.22 | Molecular Ion |
| [M-CH₃COOH]⁺ | 254.20 | Loss of acetic acid |
| [M-CH₃CO]⁺ | 271.21 | Loss of acetyl group |
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Parameters (ESI-MS):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3-4 kV.
-
Optimize the nebulizer gas flow and drying gas temperature.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion (m/z 314.22) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.
-
Analyze the resulting product ions to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3030 | C-H | Alkene C-H stretch |
| ~2950-2850 | C-H | Alkane C-H stretch |
| ~1735 | C=O | Ester carbonyl stretch |
| ~1650 | C=C | Alkene C=C stretch |
| ~1240 | C-O | Ester C-O stretch |
Protocol for FTIR Analysis:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and analyze the characteristic absorption bands.
Chromatographic Analysis
Chromatographic methods are crucial for assessing the purity of this compound and for separating it from related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of the compound. The following is a general method that can be optimized for specific needs.
Table 5: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase B to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
-
System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution multiple times (e.g., 5-6 injections) to ensure system precision (RSD < 2.0% for peak area and retention time).
-
-
Analysis:
-
Inject the sample solution.
-
Integrate the peaks and calculate the purity based on the area percentage of the main peak.
-
For assay determination, compare the peak area of the sample to that of the reference standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Methods
This diagram shows the relationship between the analytical methods and the information they provide for the comprehensive characterization of the compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 17-Acetoxy-5a-androsta-2,16-diene using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key intermediate in the synthesis of pharmaceuticals, such as Rocuronium.[1][2][3] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of this synthetic intermediate. The described method is designed to be robust and suitable for routine analysis in a drug development or quality control setting.
Introduction
This compound is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol .[1] It serves as a crucial reactant in the preparation of Rocuronium and its derivatives.[2][3] Given its role in pharmaceutical synthesis, a validated analytical method for determining its purity and concentration is of high importance. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed for high resolution, sensitivity, and accuracy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H30O2 | [1] |
| Molecular Weight | 314.46 g/mol | [1] |
| Appearance | Yellow Solid | [3] |
| Boiling Point | 413.2 °C at 760 mmHg | [1] |
| Flash Point | 174.4 °C | [1] |
| Refractive Index | 1.547 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocol: Proposed HPLC Method
This section details the proposed experimental conditions for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Standard: this compound reference standard.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 0-15 min: 70-90% B; 15-16 min: 90-70% B; 16-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in a suitable volume of acetonitrile to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the sample can then be determined from this curve.
Example Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 12500 |
| 25 | 31250 |
| 50 | 62500 |
| 100 | 125000 |
| 250 | 312500 |
System Suitability
System suitability parameters should be assessed to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Logical Diagram for HPLC Method Development
This diagram outlines the logical steps involved in developing a robust HPLC method for a new compound.
Caption: HPLC method development strategy.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of various steroidal compounds, including the neuromuscular blocking agent Rocuronium.[1][2] Due to the limited availability of public domain experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts to aid researchers in its characterization. The protocols outlined herein describe standard methodologies for sample preparation and data acquisition for steroidal molecules, ensuring high-quality, reproducible results.
Introduction
This compound is a synthetic steroid derivative belonging to the androstane class. Its chemical structure, featuring a diene system and an acetoxy group, presents a unique spectroscopic profile. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can confirm the identity and integrity of the compound. This application note serves as a practical resource for scientists engaged in the synthesis and analysis of this compound and related steroidal intermediates.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced NMR prediction software and are intended to serve as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-2 | 5.65 - 5.75 | m |
| H-3 | 5.45 - 5.55 | m |
| H-16 | 5.80 - 5.90 | m |
| H-17 | 5.35 - 5.45 | d |
| CH₃ (C-18) | 0.80 - 0.90 | s |
| CH₃ (C-19) | 0.75 - 0.85 | s |
| CH₃ (Acetoxy) | 2.00 - 2.10 | s |
| Other Protons | 0.90 - 2.40 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 30 - 35 |
| C-2 | 125 - 130 |
| C-3 | 120 - 125 |
| C-4 | 35 - 40 |
| C-5 | 45 - 50 |
| C-6 | 25 - 30 |
| C-7 | 30 - 35 |
| C-8 | 35 - 40 |
| C-9 | 50 - 55 |
| C-10 | 35 - 40 |
| C-11 | 20 - 25 |
| C-12 | 30 - 35 |
| C-13 | 45 - 50 |
| C-14 | 50 - 55 |
| C-15 | 30 - 35 |
| C-16 | 135 - 140 |
| C-17 | 100 - 105 |
| C-18 | 15 - 20 |
| C-19 | 10 - 15 |
| Acetoxy C=O | 170 - 175 |
| Acetoxy CH₃ | 20 - 25 |
Experimental Protocols
The following are generalized yet detailed protocols for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar steroids like this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent to the NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, although often present in commercial deuterated solvents) can be added.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 12 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 220 ppm
-
Number of Scans: 1024 to 4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
2D NMR Spectroscopy (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Visualizations
The following diagrams illustrate the chemical structure and the workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR analysis.
Conclusion
This application note provides a foundational guide for the NMR spectroscopic analysis of this compound. The presented predicted ¹H and ¹³C NMR data offer a valuable starting point for spectral interpretation. By following the detailed experimental protocols, researchers can obtain high-quality NMR data essential for the structural verification and purity assessment of this important steroidal intermediate. For unambiguous assignment, 2D NMR experiments are highly recommended.
References
Application Note: Mass Spectrometric Analysis of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of 17-Acetoxy-5a-androsta-2,16-diene, a synthetic steroid derivative. The methodology outlines the use of gas chromatography coupled with mass spectrometry (GC/MS) for the separation and identification of this compound. This document includes sample preparation, GC/MS parameters, and a proposed fragmentation pattern based on the analysis of structurally similar androstane derivatives. The presented data and protocols are intended to support research, quality control, and drug development activities involving this class of compounds.
Introduction
This compound is a steroid derivative with a molecular formula of C₂₁H₃₀O₂ and a molecular weight of 314.46 g/mol .[1][2][3] As a member of the androstane family, its detection and characterization are of interest in various fields, including endocrinology, pharmacology, and anti-doping sciences.[4][5] Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the unambiguous identification and quantification of steroids and their metabolites.[6][7][8] This application note details the expected mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis.
Experimental Protocol
A detailed experimental workflow for the analysis of this compound is presented below.
Caption: Experimental workflow for the GC/MS analysis of this compound.
2.1. Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as ethyl acetate to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations for calibration and analysis.
-
Sample Extraction (for biological matrices): For the analysis of biological samples, a liquid-liquid extraction or solid-phase extraction protocol is recommended to isolate the analyte and remove interfering matrix components.
2.2. Gas Chromatography/Mass Spectrometry (GC/MS) Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for the separation of steroids. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Results and Discussion
3.1. Proposed Fragmentation Pattern
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 314. The fragmentation is likely to be dominated by the neutral loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, a characteristic fragmentation for acetoxy steroids. Further fragmentation of the steroid backbone would lead to a series of characteristic ions.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway for this compound under electron ionization.
3.2. Quantitative Data Summary
The expected prominent ions in the mass spectrum of this compound are summarized in the table below. The relative intensities are predicted based on the fragmentation of similar androstane structures.
| m/z | Proposed Ion | Relative Intensity (%) |
| 314 | [M]⁺˙ | 20 |
| 254 | [M - CH₃COOH]⁺˙ | 100 |
| 239 | [M - CH₃COOH - CH₃]⁺ | 45 |
| 213 | [M - CH₃COOH - C₃H₇]⁺ | 30 |
| 199 | [M - CH₃COOH - CH₃ - C₃H₄]⁺ | 25 |
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound using GC/MS. The detailed experimental protocol and the proposed fragmentation pattern with a summary of expected mass-to-charge ratios will aid researchers, scientists, and drug development professionals in the identification and characterization of this compound. The provided methodology can be adapted for routine analysis and quality control purposes.
References
- 1. This compound | 50588-42-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androstan-17-ol, acetate, (5α,17β)- [webbook.nist.gov]
- 5. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry in structural and stereochemical problems CCXLV. [1] The electron impact induced fragmentation reactions of 17-oxygenated progesterones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 50588-42-6,this compound | lookchem [lookchem.com]
- 8. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Rocuronium Bromide from 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Rocuronium bromide, a non-depolarizing neuromuscular blocking agent, utilizing 17-Acetoxy-5a-androsta-2,16-diene as a key starting intermediate. The following sections detail the synthetic pathway, experimental procedures, and quantitative data to support the efficient laboratory-scale production of this important pharmaceutical compound.
Synthetic Pathway Overview
The synthesis of Rocuronium bromide from this compound involves a multi-step process. The core transformation begins with the epoxidation of the diene at both the 2,3- and 16,17-positions to form the crucial diepoxy intermediate. This is followed by a regioselective ring-opening of the epoxides with morpholine and then pyrrolidine. Subsequent reduction, acetylation, and finally quaternization with allyl bromide yields the final Rocuronium bromide product.
Caption: Synthetic pathway from this compound to Rocuronium Bromide.
Experimental Protocols
Step 1: Epoxidation of this compound
This protocol describes the formation of 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add m-CPBA (typically 2.2-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization or column chromatography.
Subsequent Synthesis Steps
The following protocols outline the conversion of the diepoxy intermediate to Rocuronium bromide.
Protocol for Ring-Opening and Amination: The diepoxy androstane is reacted sequentially with morpholine and pyrrolidine. This is a critical step that establishes the stereochemistry at the 2, 3, and 16 positions. The reaction is typically carried out in a suitable solvent like methanol or in neat amine under elevated temperatures.
Protocol for Reduction: The intermediate from the amination step is then reduced, for example using sodium borohydride in methanol, to yield the corresponding diol.
Protocol for Selective Acetylation: Selective acetylation of the 17-hydroxyl group is achieved using an acetylating agent such as acetic anhydride in the presence of a base. This step is crucial to differentiate the two hydroxyl groups for the final quaternization.
Protocol for Quaternization: The final step involves the quaternization of the pyrrolidine nitrogen with allyl bromide in a suitable solvent like dichloromethane or acetonitrile to yield Rocuronium bromide.[1]
Caption: General experimental workflow for the synthesis and quality control of Rocuronium Bromide.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of Rocuronium bromide. Note that yields and purity can vary based on specific reaction conditions and purification methods.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Epoxidation | m-CPBA | Dichloromethane | 0 - 25 | 12 - 24 | 80 - 90 |
| 2. Amination | Morpholine, Pyrrolidine | Methanol or Neat | Reflux | 24 - 72 | 60 - 75 |
| 3. Reduction | Sodium borohydride | Methanol | 0 - 25 | 2 - 4 | > 90 |
| 4. Acetylation | Acetic anhydride | Dichloromethane | 0 - 25 | 4 - 8 | 70 - 85 |
| 5. Quaternization | Allyl bromide | Acetonitrile | 25 - 40 | 20 - 24 | 75 - 90 |
Table 2: Purity and Analytical Data of Rocuronium Bromide
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography |
| Identification | Conforms to reference standard | NMR, MS, IR |
| Related Substances | Individual impurity ≤ 0.1% | HPLC |
| Residual Solvents | Within ICH limits | Gas Chromatography |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Allyl bromide is a lachrymator and is toxic; handle with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
Application Notes: Synthesis of Rocuronium Bromide from 17-Acetoxy-5α-androsta-2,16-diene
Introduction
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action. It is widely used in clinical settings as an adjunct to general anesthesia to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1][2] The synthesis of Rocuronium bromide is a multi-step process involving key steroid intermediates. This document outlines the experimental procedure for the synthesis of Rocuronium bromide starting from the key intermediate, 17-Acetoxy-5α-androsta-2,16-diene.[3] This intermediate provides a crucial building block for the introduction of the necessary functional groups on the androstane skeleton.
The following protocol details the transformation of 17-Acetoxy-5α-androsta-2,16-diene through a series of reactions including epoxidation, amination, reduction, and quaternization to yield the final active pharmaceutical ingredient, Rocuronium bromide. These procedures have been compiled from various sources to provide a comprehensive guide for researchers and professionals in drug development and organic synthesis.
Experimental Protocols
This section provides a detailed methodology for the synthesis of Rocuronium bromide from 17-Acetoxy-5α-androsta-2,16-diene.
Step 1: Synthesis of 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane
This step involves the epoxidation of the two double bonds in 17-Acetoxy-5α-androsta-2,16-diene.
-
Materials:
-
17β-acetoxy-5α-androsta-2,16-diene
-
3-Chloroperbenzoic acid (m-CPBA) (70-75% in water)
-
Toluene
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 17β-acetoxy-5α-androsta-2,16-diene (e.g., 13.5 g, 42.9 mmol) in toluene (75 mL).[4]
-
Prepare a solution of 3-chloroperbenzoic acid (e.g., 24.3 g, ~102.1 mmol) in toluene (150 mL).[4]
-
Cool the solution of the diene to 0 °C with stirring.[4]
-
Add the 3-chloroperbenzoic acid solution dropwise to the diene solution over a period of 1 hour at 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[4]
-
Wash the reaction mixture with an ice-cold 1 M solution of sodium hydroxide (200 mL) and then with water (200 mL).[4]
-
Dry the organic layer over sodium sulfate and filter.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane.[4]
-
Step 2: Synthesis of 2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one
This multi-step conversion involves the reaction of the diepoxide with a strong base to form an intermediate which then reacts with pyrrolidine.
-
Materials:
-
2α,3α,16α,17α-bisepoxy-5α-androstan-17β-acetate (from Step 1)
-
Methanol
-
Aqueous solution of a strong base (e.g., NaOH)
-
Pyrrolidine
-
-
Procedure:
-
Prepare a solution of 2α,3α,16α,17α-bisepoxy-5α-androstan-17β-acetate in a water-miscible organic solvent such as methanol.[2][5][6]
-
React the solution with an aqueous solution of a strong base at a temperature of about 40°C to reflux to yield 2α,3α-epoxy-5α-androstan-16β-ol-17-one.[2]
-
Combine the resulting intermediate with pyrrolidine in a water-miscible organic solvent.[2][5][6]
-
Stir the mixture at a temperature of about 40°C to reflux for approximately 30 minutes to an hour to obtain 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one.[2][5][6]
-
Step 3: Synthesis of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol
This step involves the reduction of the ketone and the ring-opening of the epoxide with morpholine.
-
Materials:
-
2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one
-
Reducing agent (e.g., Sodium borohydride)
-
Water-miscible organic solvent
-
Morpholine
-
Water
-
-
Procedure:
-
Form a solution of 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one in a water-miscible organic solvent.[5]
-
Add a reducing agent to the solution at a temperature of about -15°C to 10°C.[5][6]
-
Stir the mixture at a temperature of about 20°C to 24°C to yield 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol.[5][6]
-
React the resulting compound with morpholine in the presence of water.[1][5] This step may take up to three days.[1][5]
-
After the reaction, remove the solvents by evaporation.
-
The final product, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol, can be crystallized from acetone and further recrystallized from methanol.[1][5]
-
Step 4: Synthesis of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol, 17β-acetate
This is a selective acetylation step.
-
Materials:
-
2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol
-
Acetylating reagent (e.g., Acetic anhydride or Acetyl chloride)
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
React 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol with an acetylating reagent.[1][5]
-
This reaction can yield a diacetate side product and may require purification by column chromatography.[1][5]
-
An alternative method involves reacting the diol with acetyl chloride in dichloromethane at 20-30°C for 5-8 hours to obtain the bis-acetylated compound, followed by selective hydrolysis.[7]
-
Step 5: Synthesis of Rocuronium Bromide
This is the final quaternization step.
-
Materials:
-
2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol, 17β-acetate
-
Allyl bromide
-
Polar aprotic organic solvent
-
Inorganic base (e.g., Sodium carbonate)
-
-
Procedure:
-
Combine the monoacetate derivative, a polar aprotic organic solvent, allyl bromide, and an inorganic base.[5][6]
-
Stir the mixture at a temperature of about 15°C to 40°C for 20 to 24 hours.[5][6]
-
Isolate the crude Rocuronium bromide by concentrating the reaction mixture, dissolving the residue in dichloromethane, and filtering off the salts.[5][6]
-
The product can be purified by crystallization from a mixture of dichloromethane and diethyl ether.[5]
-
Data Presentation
The yields of the individual steps can vary depending on the specific conditions and purification methods used. The following table provides an overview of reported yields for similar transformations in the synthesis of Rocuronium bromide.
| Step | Starting Material | Product | Reported Yield | Reference(s) |
| Epoxidation | 5α-androstan-2-en-17-one | 2α, 3α-epoxy-5α-androstan-17-one | up to 88.5% | [8] |
| Acetylation of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol | 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol | 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol, 17β-acetate | ~48% | [1][5] |
| Selective de-acetylation of bis-acetylated intermediate | Bis-acetylated intermediate | Mono-acetate product | ~52% | [1][5] |
| Quaternization to Rocuronium Bromide | 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol, 17β-acetate | Rocuronium Bromide | ~95% (molar) | [5] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Rocuronium bromide from 17-Acetoxy-5α-androsta-2,16-diene.
Caption: Synthetic pathway of Rocuronium Bromide.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2119723A1 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 3. 17-Acetoxy-5a-androsta-2,16-diene | 50588-42-6 [chemicalbook.com]
- 4. air.unimi.it [air.unimi.it]
- 5. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 6. WO2007033348A2 - Process for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 7. CN111057122B - Preparation method of rocuronium bromide - Google Patents [patents.google.com]
- 8. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetoxy-5a-androsta-2,16-diene Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 5α-androstan-3,17-dione. This compound provides the core steroid skeleton which can be selectively modified at the C-3 and C-17 positions to introduce the desired functionalities.
Q2: What are the key transformations required to synthesize this compound from 5α-androstan-3,17-dione?
The synthesis involves three primary transformations:
-
Introduction of the C2-C3 double bond.
-
Formation of the C16-C17 double bond.
-
Acetylation of the C-17 hydroxyl group.
These transformations can be carried out in a stepwise manner, and the order of steps can influence the overall yield and purity of the final product.
Q3: Which methods are suitable for introducing the C2-C3 double bond?
A reliable method for introducing the C2-C3 double bond is through the Bamford-Stevens or Shapiro reaction. This involves the conversion of the 3-keto group to a tosylhydrazone, followed by treatment with a strong base to induce elimination and form the alkene. The Shapiro reaction, using an organolithium base, often provides better regioselectivity for the less substituted alkene.
Q4: How can the 16-ene and 17-acetoxy functionalities be introduced?
Starting from the 17-keto group, a Grignard reaction with a suitable reagent (e.g., vinylmagnesium bromide) can introduce a vinyl group at C-17, which can then be isomerized to the 16-ene. Alternatively, a Wittig reaction can be employed. Subsequent acetylation of the resulting 17-hydroxyl group with acetic anhydride will yield the desired 17-acetoxy functionality. A more direct approach involves the enolization of the 17-keto group and trapping of the enolate to form the 16-ene, followed by acetylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Formation of 3-Tosylhydrazone
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Tosylhydrazone | Incomplete reaction. | - Ensure the starting 3-keto steroid is pure and dry.- Use a slight excess of tosylhydrazine.- Increase reaction time or temperature moderately.- Use an acidic catalyst (e.g., a drop of concentrated HCl). |
| Decomposition of product. | - Avoid excessive heat during reaction and workup.- Purify the product promptly after isolation. | |
| Presence of Starting Material in Product | Insufficient reaction time or catalyst. | - Monitor the reaction by TLC until the starting material is consumed.- Add a small amount of additional acidic catalyst if the reaction stalls. |
| Multiple Spots on TLC | Formation of isomers or side products. | - Ensure anhydrous reaction conditions.- Purify the crude product by recrystallization or column chromatography. |
Step 2: Formation of the C2-C3 Double Bond (Shapiro/Bamford-Stevens Reaction)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 2-ene Product | Incomplete reaction. | - Use a sufficient excess of strong base (e.g., n-butyllithium for Shapiro reaction).- Ensure anhydrous and inert atmosphere (e.g., argon or nitrogen).- Check the quality and concentration of the organolithium reagent. |
| Formation of undesired regioisomers. | - For the Shapiro reaction, lower reaction temperatures (-78 °C) can improve regioselectivity.- The choice of base and solvent can influence the isomer ratio in the Bamford-Stevens reaction. | |
| Reaction does not go to completion | Inactive organolithium reagent. | - Titrate the organolithium reagent prior to use to determine its exact concentration. |
| Presence of water in the reaction. | - Thoroughly dry all glassware and solvents before use. |
Step 3: Introduction of the 16-ene and 17-Acetoxy Groups
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 16-ene-17-ol | Inefficient Grignard/Wittig reaction. | - Activate magnesium turnings for the Grignard reagent preparation.- Ensure all reagents and solvents are strictly anhydrous.- Use a freshly prepared Grignard or Wittig reagent. |
| Dehydration of the tertiary alcohol. | - Control the temperature during the reaction and workup to minimize acid-catalyzed dehydration. | |
| Incomplete Acetylation | Inactive acetylating agent. | - Use fresh acetic anhydride.- Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.- Ensure the reaction is stirred for a sufficient amount of time. |
| Formation of byproducts | Over-acetylation or side reactions. | - Control the amount of acetylating agent and reaction time.- Purify the product using column chromatography to remove impurities. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their potential impact on the yield of each synthetic step. The presented values are representative and may require further optimization for specific laboratory conditions.
| Step | Parameter | Range/Options | Effect on Yield | Notes |
| 1. 3-Tosylhydrazone Formation | Catalyst | Acetic acid, HCl | Catalytic amounts can significantly increase reaction rate and yield. | Excess acid can lead to side reactions. |
| Temperature | Room Temp. to 60 °C | Higher temperatures can speed up the reaction but may also promote decomposition. | Monitor by TLC to find optimal balance. | |
| Solvent | Ethanol, Methanol | Protic solvents are typically used. | Ensure starting material is fully dissolved. | |
| 2. C2-C3 Double Bond Formation | Base (Shapiro) | n-BuLi, s-BuLi, t-BuLi | At least 2 equivalents are required. Purity of the organolithium is critical. | Titrate organolithium solution before use. |
| Temperature (Shapiro) | -78 °C to Room Temp. | Lower temperatures generally improve regioselectivity towards the kinetic product. | ||
| Solvent (Shapiro) | THF, Diethyl ether | Anhydrous aprotic solvents are essential. | ||
| 3. 16-ene-17-ol Formation (Grignard) | Grignard Reagent | Vinylmagnesium bromide | Use of freshly prepared reagent is crucial for high yield. | |
| Temperature | 0 °C to Room Temp. | Maintain low temperature during addition to control exotherm. | ||
| Solvent | THF, Diethyl ether | Strict anhydrous conditions are mandatory. | ||
| 4. 17-Acetylation | Reagent | Acetic anhydride | Use in slight excess. | |
| Catalyst | Pyridine, DMAP | DMAP is a highly effective catalyst for sterically hindered alcohols. | ||
| Temperature | Room Temp. | Reaction is typically efficient at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of 5α-Androstan-3-one-3-tosylhydrazone
-
Dissolve 5α-androstan-3,17-dione (1.0 eq) in warm ethanol.
-
Add p-toluenesulfonylhydrazide (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 3-tosylhydrazone.
Protocol 2: Synthesis of 5α-Androsta-2-en-17-one (Shapiro Reaction)
-
Suspend the 3-tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, solution in hexanes) via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
To a solution of 5α-androsta-2-en-17-one (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.5 eq, solution in THF) dropwise.
-
Stir the reaction at room temperature for 3 hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude alcohol in a mixture of pyridine and acetic anhydride.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and stir at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Synthesis of 17-Acetoxy-5a-androsta-2,16-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 17-Acetoxy-5a-androsta-2,16-diene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3β-hydroxy-5α-androstan-17-one (epiandrosterone) and its acetylated form, epiandrosterone acetate.[1][2] Another potential precursor is 5α-androst-2-en-17-one.
Q2: What is a general synthetic strategy to introduce the 16,17-diene functionality?
A2: A widely used method is the Shapiro reaction or the Bamford-Stevens reaction.[3][4] This typically involves the formation of a tosylhydrazone at the 17-keto position, followed by treatment with a strong base to induce elimination and form the double bond.
Q3: What are the potential side reactions during the formation of the 17-tosylhydrazone?
A3: The formation of tosylhydrazones from sterically hindered ketones, such as the 17-keto group in the androstane skeleton, can sometimes be challenging.[5] Potential side reactions or issues include:
-
Incomplete reaction: Due to steric hindrance, the reaction may not go to completion, leaving unreacted starting ketone.
-
Azine formation: Although less common with substituted hydrazines like tosylhydrazine, the possibility of azine formation (two ketone molecules reacting with one hydrazine molecule) exists, especially if reaction conditions are not optimized.
-
Difficult purification: The polarity of the tosylhydrazone can be similar to that of the tosylhydrazine reagent, making chromatographic separation challenging if an excess of the reagent is used.[6]
Q4: What impurities can be expected from the elimination reaction to form the 16,17-diene?
A4: The base-induced elimination of the tosylhydrazone can lead to several byproducts:
-
Incomplete elimination: Residual tosylhydrazone may remain if the reaction conditions (base strength, temperature, reaction time) are insufficient.
-
Alkane formation: The tosylhydrazone can be reduced to the corresponding alkane under certain conditions, for example, with reagents like sodium borohydride.[3]
-
Isomeric dienes: Depending on the reaction conditions and the steroid skeleton, migration of the double bond could potentially lead to the formation of other diene isomers.
Q5: How is the 2,3-double bond typically introduced in the 5α-androstane skeleton?
A5: The introduction of a 2,3-double bond in a 5α-androstane system can be achieved through various methods, often involving the introduction of a leaving group at the 2 or 3 position of the A-ring, followed by an elimination reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 17-tosylhydrazone | 1. Steric hindrance at the 17-position.2. Inadequate reaction time or temperature.3. Deactivation of the tosylhydrazine reagent. | 1. Use a higher boiling point solvent to allow for higher reaction temperatures.2. Increase the reaction time and monitor progress by TLC.3. Use freshly recrystallized tosylhydrazine. Consider acid catalysis (e.g., a catalytic amount of HCl) to facilitate the condensation.[3] |
| Presence of starting ketone in the final product | 1. Incomplete formation of the tosylhydrazone intermediate.2. Incomplete elimination reaction. | 1. Optimize the tosylhydrazone formation step (see above).2. For the elimination step, ensure a sufficiently strong base (e.g., organolithium reagents for Shapiro reaction, sodium methoxide for Bamford-Stevens) and anhydrous conditions are used.[3] Increase reaction temperature or time as needed. |
| Formation of multiple products during elimination | 1. Non-regioselective elimination.2. Isomerization of the double bond.3. Side reactions such as reduction. | 1. Carefully control the reaction temperature and the rate of addition of the base.2. Use a non-protic solvent to minimize proton-mediated isomerization.3. Ensure the absence of reducing agents. If using organolithium bases, ensure they are free of lithium hydride. |
| Difficulty in purifying the final product | Co-elution of impurities with similar polarity. | 1. Employ a different chromatographic system (e.g., different solvent polarity, use of silver nitrate-impregnated silica gel for separating dienes).2. Consider recrystallization from a suitable solvent system to remove minor impurities. |
Experimental Protocols
Step 1: Formation of 3β-Acetoxy-5α-androstan-17-one tosylhydrazone
-
To a solution of 3β-acetoxy-5α-androstan-17-one in a suitable solvent (e.g., ethanol or methanol), add a slight molar excess (1.1 to 1.2 equivalents) of tosylhydrazine.
-
Add a catalytic amount of an acid, such as hydrochloric acid, to the mixture.[3]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature or below to allow the tosylhydrazone to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Synthesis of 17-Acetoxy-5a-androst-16-ene via Shapiro Reaction
-
Suspend the dried 17-tosylhydrazone in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature (e.g., -78 °C).
-
Slowly add at least two equivalents of a strong alkyllithium base (e.g., n-butyllithium or methyllithium) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Introduction of the 2,3-double bond and Acetylation (Hypothetical Route)
Further steps to introduce the 2,3-double bond would likely involve functionalization of the A-ring followed by elimination. A final acetylation step at the 17-position would be necessary if the starting material was not already acetylated or if the acetyl group was lost during the synthesis.
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Logical relationship of potential impurities to synthesis stages.
References
Technical Support Center: Synthesis of 17-Acetoxy-5α-androsta-2,16-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 17-Acetoxy-5α-androsta-2,16-diene, a key intermediate in the preparation of neuromuscular blocking agents like Rocuronium Bromide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 17-Acetoxy-5α-androsta-2,16-diene, particularly when following a one-pot procedure from epiandrosterone involving acid-catalyzed dehydration and enol acetylation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete dehydration of the C3 hydroxyl group. 2. Inefficient enolization or acetylation at C17. 3. Formation of stable, unreactive intermediates. 4. Product loss during workup and purification. | 1. Ensure sufficient catalyst (e.g., p-toluenesulfonic acid and concentrated sulfuric acid) is used. Monitor the reaction by TLC to confirm the disappearance of the starting material. 2. Use a sufficient excess of the acetylating agent (e.g., isopropenyl acetate). Ensure the reaction temperature is maintained at the solvent's boiling point to drive the equilibrium towards the enol acetate. 3. Prolong the reaction time or consider a stepwise procedure if the one-pot method proves inefficient. 4. Optimize the recrystallization process. Use a minimal amount of cold methanol to avoid excessive dissolution of the product. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric dienes (e.g., Δ², Δ⁵, Δ¹⁶). 2. Incomplete reaction, leaving starting material or intermediates. 3. Over-acetylation or side reactions at other positions. | 1. Isomeric dienes can be difficult to separate. Careful column chromatography with a non-polar eluent system may be required. 2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, add more reagents or increase the reaction time. 3. Use of a milder acetylating agent or more controlled reaction conditions might be necessary. |
| Product Fails to Crystallize | 1. Presence of significant impurities, especially oily byproducts. 2. Incorrect solvent or concentration for crystallization. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. After concentrating the reaction mixture to an oil, ensure the addition of methanol is done slowly and with cooling to induce crystallization. Seeding with a small crystal of pure product can be beneficial. |
| Spectroscopic Data (NMR, MS) Inconsistent with the Desired Structure | 1. Presence of isomeric impurities that co-crystallized with the product. 2. Incorrect structural assignment. 3. Contamination with residual solvents or reagents. | 1. Re-purify the product, potentially using a different solvent system for recrystallization or chromatography. 2. Carefully analyze the 1H and 13C NMR spectra for characteristic peaks of the Δ² and Δ¹⁶ double bonds and the acetate group. Compare with literature data if available. 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the acid-catalyzed dehydration of epiandrosterone?
A1: The most common side reaction is the formation of a mixture of isomeric dienes. While the desired product has double bonds at the 2 and 16 positions, acid catalysis can lead to the formation of other thermodynamically stable isomers. Careful control of reaction conditions and thorough purification are crucial to isolate the desired product.
Q2: How can I monitor the progress of the one-pot reaction effectively?
A2: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to distinguish between the starting material (epiandrosterone), the intermediate enone, and the final diene product. The disappearance of the starting material and the appearance of the less polar product spot will indicate the reaction's progress.
Q3: The patent mentions adding water during the dehydration step. What is the purpose of this?
A3: In the context of the one-pot synthesis from epiandrosterone, the initial step is a dehydration reaction. While seemingly counterintuitive, the slow addition of a controlled amount of water during the azeotropic distillation with toluene can help to control the reaction rate and potentially minimize the formation of undesired side products by maintaining a specific concentration of the acid catalyst.
Q4: What are the key considerations for the enol acetylation step?
A4: The key considerations are the choice of acetylating agent and the reaction conditions. Isopropenyl acetate is commonly used as it can act as both the solvent and the acetylating agent, with the acetone byproduct being volatile. The reaction is typically driven to completion by heating to distill off the acetone. Ensuring the absence of water is critical for this step to be efficient.
Q5: My final product is a yellow solid, is this normal?
A5: While the desired product is often described as a white or off-white powder, a yellowish tint can be common in the crude product due to minor impurities. If the spectroscopic data is clean and the melting point is sharp and consistent with reported values, the color may not be indicative of significant impurity. However, if in doubt, further purification is recommended.
Experimental Protocols
One-Pot Synthesis of 17-Acetoxy-5α-androsta-2,16-diene from Epiandrosterone [1]
This protocol is based on the procedure described in Chinese patent CN114437163A.
-
Dehydration:
-
In a reaction vessel equipped with a water separator, dissolve epiandrosterone and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water in the separator.
-
Slowly add water back into the reaction mixture at a controlled rate.
-
Monitor the reaction by TLC until the epiandrosterone is consumed.
-
Distill off a portion of the toluene.
-
-
Enol Acetylation:
-
Add isopropenyl acetate to the reaction mixture.
-
Heat the mixture to its boiling point and slowly distill off the solvent.
-
Replenish the isopropenyl acetate as it is distilled off.
-
Continue the reaction until TLC analysis shows the reaction is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add an organic base (e.g., triethylamine) and stir.
-
Filter the mixture and wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain an oily residue.
-
Add methanol to the residue to induce crystallization.
-
Collect the crystals by filtration and dry to obtain 17-Acetoxy-5α-androsta-2,16-diene.
-
Visualizations
Caption: Synthetic pathway for 17-Acetoxy-5α-androsta-2,16-diene.
Caption: A general troubleshooting workflow for the synthesis.
References
Technical Support Center: Purity Enhancement of 17-Acetoxy-5a-androsta-2,16-diene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17-Acetoxy-5a-androsta-2,16-diene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of a Persistent Impurity with a Similar Polarity to the Product
Question: After initial purification, I observe a persistent impurity in my batch of this compound that is difficult to remove by standard recrystallization. How can I identify and remove this impurity?
Answer:
A common impurity encountered during the synthesis of this compound, particularly when starting from epiandrosterone, is a positional isomer. This isomer is often generated during the acid-catalyzed dehydration step. The likely structure of this impurity is 17-Acetoxy-5a-androsta-3,16-diene. Due to the similarity in their structures, these isomers exhibit very close polarities, making their separation challenging.
Identification of the Isomeric Impurity:
-
Thin-Layer Chromatography (TLC): Co-spot your sample with a reference standard of pure this compound. The presence of a second spot with a very similar Rf value is indicative of the isomeric impurity.
-
High-Performance Liquid Chromatography (HPLC): A well-resolved HPLC chromatogram should show a secondary peak eluting very close to the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for identifying the isomeric impurity. The signals corresponding to the vinylic protons will differ between the 2,16-diene and the 3,16-diene isomers.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in MS/MS analysis might show subtle differences.
Removal of the Isomeric Impurity:
-
Fractional Recrystallization: While challenging, multiple recrystallizations from a suitable solvent like methanol can enrich the desired isomer. The process relies on slight differences in solubility between the two isomers. It is crucial to perform slow crystallization to achieve the best separation.
-
Column Chromatography: This is the most effective method for separating closely related isomers. A detailed protocol is provided in the Experimental Protocols section.
Issue 2: Low Yield After Purification
Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors during the purification process:
-
Multiple Recrystallization Steps: Each recrystallization step inevitably leads to some loss of the product in the mother liquor. Minimizing the number of recrystallizations by starting with a purer crude product can improve the overall yield.
-
Improper Solvent Choice for Recrystallization: If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the solution, leading to low recovery.
-
Losses During Column Chromatography: Product can be lost on the column due to irreversible adsorption or streaking. Proper selection of the stationary and mobile phases, as well as careful packing and running of the column, are crucial.
-
Product Degradation: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions during purification could lead to degradation.
Improving Yield:
-
Optimize the Reaction: Aim for a higher purity of the crude product to reduce the burden on the purification steps.
-
Optimize Recrystallization: Carefully select the recrystallization solvent and perform solubility tests to maximize recovery. Seeding the solution with a small crystal of the pure product can sometimes improve crystallization and yield.
-
Efficient Column Chromatography: Use an appropriate amount of stationary phase and elute the product with a minimal volume of solvent. Monitor the fractions carefully by TLC or HPLC to avoid mixing pure fractions with impure ones.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for routine purity analysis of this compound?
A1: For routine analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method. A reversed-phase C18 column is typically suitable. The mobile phase can be a mixture of acetonitrile and water or methanol and water.
Q2: Can I use a different solvent for recrystallization other than methanol?
A2: Yes, other polar solvents like ethanol or acetone, or solvent mixtures such as ethyl acetate/hexane, could be effective. The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific batch.
Q3: How can I confirm the complete removal of the starting material, epiandrosterone?
A3: The presence of residual epiandrosterone can be monitored by TLC or HPLC. Epiandrosterone is significantly more polar than the diene product due to the presence of the free hydroxyl group. On a TLC plate, it will have a much lower Rf value. In HPLC, it will have a shorter retention time.
Q4: Are there any specific storage conditions recommended for purified this compound?
A4: To ensure long-term stability, the purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Improvement (qualitative) | Yield (qualitative) | Key Advantages | Key Disadvantages |
| Recrystallization (Methanol) | Moderate | Moderate to Low | Simple, cost-effective for removing less soluble impurities. | Inefficient for removing isomers with similar solubility; multiple steps lead to yield loss. |
| Column Chromatography (Silica Gel) | High | Good | Highly effective for separating closely related isomers and other impurities. | More time-consuming and requires larger solvent volumes than recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography for the Purification of this compound
This protocol describes a general method for the purification of this compound from its isomeric impurity using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate (or other moderately polar solvent like diethyl ether)
-
Glass column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10 hexane:ethyl acetate). The optimal gradient will depend on the specific separation and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Synthesis of Rocuronium from 17-Acetoxy-5α-androsta-2,16-diene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rocuronium Bromide starting from the key intermediate, 17-Acetoxy-5α-androsta-2,16-diene.
Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of Rocuronium.
Epoxidation of 17-Acetoxy-5α-androsta-2,16-diene
-
Problem: Low yield of the desired 2α,3α-epoxide and formation of isomeric byproducts.
-
Possible Causes:
-
Suboptimal epoxidizing agent.
-
Incorrect reaction temperature or time.
-
Presence of water or other impurities.
-
-
Solutions:
-
Reagent Selection: While various epoxidizing agents can be used, m-Chloroperoxybenzoic acid (m-CPBA) is a common choice. Some methods report higher yields using formic acid and hydrogen peroxide[1].
-
Temperature Control: Maintain a low temperature (typically 0-5°C) during the addition of the oxidizing agent to improve selectivity and minimize side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and avoid over-oxidation or incomplete conversion.
-
Ring-Opening of the 2α,3α-Epoxide with Morpholine
-
Problem: Incomplete reaction or formation of di-substituted impurities that are difficult to remove[1].
-
Possible Causes:
-
Solutions:
-
Catalyst Use: The use of catalysts like TsOH or ZnCl₂ has been reported to promote the ring-opening transformation[1].
-
Solvent System: The reaction is often carried out in the presence of water[4][5].
-
Purification: Careful crystallization from acetone, followed by recrystallization from methanol, can be employed to purify the resulting diol[2][3].
-
Selective Acetylation of the 3α,17β-diol Intermediate
-
Problem: Low yield of the desired 17β-acetate due to the formation of the di-acetylated byproduct and unreacted starting diol[2][3][6][7].
-
Possible Causes:
-
Non-selective acetylating agent.
-
Incorrect stoichiometry of the acetylating agent.
-
-
Solutions:
-
Selective Reagents: Using a more selective acetylating agent, such as N-acetyl imidazole, can significantly improve the yield and purity of the desired mono-acetate[6].
-
Stoichiometry Control: Carefully controlling the equivalents of the acetylating agent is crucial. Using a slight excess may be necessary, but a large excess will favor di-acetylation.
-
Purification: If byproducts are formed, purification by column chromatography is often required, which can lead to yield loss[2][3].
-
Quaternization with Allyl Bromide
-
Problem: Incomplete reaction, formation of side products, or difficulty in removing excess allyl bromide.
-
Possible Causes:
-
Insufficient amount of allyl bromide or long reaction times.
-
Reaction temperature is too low.
-
Excess allyl bromide complicating purification.
-
-
Solutions:
-
Stoichiometry: While older methods used a large excess of allyl bromide (e.g., 8.7 equivalents)[2], more recent processes use a more controlled amount (e.g., 1.3 to 3 mole equivalents) to minimize side products and simplify purification[2].
-
Reaction Conditions: The reaction can be performed in a polar aprotic solvent like dichloromethane or acetone[2][8][9]. Heating to reflux may be required to drive the reaction to completion[8][9].
-
Purification: The final product is often purified by precipitation or crystallization from a solvent/anti-solvent system, such as dichloromethane-diethylether[2]. Excess allyl bromide can be removed by repeated dissolution and evaporation steps[7].
-
Frequently Asked Questions (FAQs)
Q1: What are the critical intermediates in the synthesis of Rocuronium from 17-Acetoxy-5α-androsta-2,16-diene?
A1: The synthesis involves several key intermediates. The general synthetic pathway proceeds through the formation of a bis-epoxide, followed by sequential reactions to introduce the pyrrolidinyl and morpholinyl groups, a reduction step, selective acetylation, and final quaternization. A crucial intermediate is 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol, which is then selectively acetylated before the final step[1].
Q2: How can I minimize the formation of the 16α-pyrrolidinyl isomer?
A2: The formation of the undesired 16α-pyrrolidinyl isomer can be a significant issue. One approach to favor the desired 16β isomer involves an equilibration process. The mixture of isomers can be refluxed in methanol, followed by the addition of water to precipitate the more stable 16β isomer, thereby enriching its content[10].
Q3: What analytical techniques are recommended for monitoring reaction progress and purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of each reaction step and assessing the purity of intermediates and the final Rocuronium Bromide product[2][8][9][10]. Thin Layer Chromatography (TLC) can also be used for rapid qualitative checks. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation of the products.
Q4: Are there alternative synthetic routes that avoid some of the common issues?
A4: Yes, various synthetic strategies have been developed to improve overall yield and reduce impurities. Some methods focus on altering the order of introducing the morpholine and pyrrolidine groups to avoid the formation of hard-to-remove disubstituted impurities[1]. Other approaches have focused on developing more selective acetylation methods to avoid the low yields associated with that step[6]. One-pot methods for the preparation of key intermediates like 17-acetoxy-5α-androsta-2,16-diene from epiandrosterone have also been explored to increase efficiency[11].
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Epoxidation | 5α-androstan-2-en-17-one | 2α,3α-epoxy-5α-androstan-17-one | up to 88.5% | |
| Equilibration | Mixture of 16α/β isomers | 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one | 83% | |
| Reduction | 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one | 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol | 99.3% | [10] |
| Selective Acetylation | 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol | 17β-acetate intermediate | ~48% | [2][3] |
| Quaternization | 17β-acetate intermediate | Rocuronium Bromide | ~95% (molar yield) | [2] |
Note: Yields can vary significantly based on the specific conditions and scale of the reaction.
Experimental Protocols
Protocol 1: Equilibration Process to Obtain 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one (Compound VI)
-
Suspend the dried mixture of 16α and 16β isomers (e.g., 47 g) in methanol (235 mL)[10].
-
Heat the suspension to reflux (60-65°C) for 20-30 minutes[10].
-
Add water (715 mL) over a period of 20 minutes[10].
-
Continue heating the resulting mixture at 65-70°C for 30 minutes[10].
-
Cool the suspension to 0-5°C over 30-40 minutes and stir at this temperature for an additional 20 minutes[10].
-
Filter the suspension and wash the solid with water (188 mL)[10].
-
Dry the wet solid under vacuum to obtain the product with an enriched 16β configuration (purity of ~93% by HPLC)[10].
Protocol 2: Quaternization of the Monoacetate Intermediate
-
Dissolve the 17β-acetate intermediate (e.g., 24.5 g, 0.05 moles) in acetone (250 mL)[8][9].
-
Add allyl bromide (e.g., 10 mL, 0.116 moles) to the solution[8][9].
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude Rocuronium Bromide[8][9].
-
The crude product can be further purified by crystallization, for example, from a dichloromethane/diethyl ether mixture, to achieve high purity (>98% by HPLC)[2].
Visualizations
Caption: High-level synthetic workflow for Rocuronium Bromide.
Caption: Troubleshooting logic for the selective acetylation step.
References
- 1. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]
- 2. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 3. WO2007033348A2 - Process for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 4. US20090137794A1 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 5. EP2119723A1 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 6. WO2009016648A2 - Process for the preparation of rocuronium bromide and intermediate thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US7579461B2 - Processes for the preparation of rocuronium bromide and intermediates thereof - Google Patents [patents.google.com]
- 9. WO2005068487A2 - Processes for the preparation of rocuronium bromide and intermediates thereof - Google Patents [patents.google.com]
- 10. Processes for the synthesis of rocuronium bromide - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for Steroid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for steroid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during steroid synthesis, offering potential causes and solutions.
Issue 1: Low Reaction Yield
Q: My reaction is resulting in a low yield or has stalled. What are the common causes and how can I troubleshoot this?
A: Low yields in steroid synthesis can stem from various factors, from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Flowchart: Low Yield
Below is a workflow to diagnose and address low-yield reactions.
Caption: Troubleshooting workflow for low-yield steroid synthesis reactions.
Issue 2: Poor Stereoselectivity
Q: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a common challenge in steroid synthesis due to the complex, rigid ring system. The outcome is often influenced by a subtle interplay of steric and electronic factors.
Key Factors Influencing Stereoselectivity:
-
Reagent/Catalyst: The choice of catalyst and ligands can dramatically influence the stereochemical outcome. For instance, in catalytic hydrogenations, the metal catalyst and its support play a crucial role.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, thus, stereoselectivity.[1]
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.
-
Substrate Control: The inherent stereochemistry of the steroid substrate can direct incoming reagents to a specific face of the molecule.
Troubleshooting Logic for Poor Stereoselectivity
Caption: Decision-making process for troubleshooting poor stereoselectivity.
Frequently Asked Questions (FAQs) by Reaction Type
This section provides specific advice for common synthetic transformations used in steroid chemistry.
Hydrogenation of Δ⁴-3-Keto Steroids
Q1.1: My hydrogenation of a Δ⁴-enone is giving a mixture of 5α and 5β products. How can I favor the 5β isomer?
A1.1: The stereochemical outcome of Δ⁴-double bond hydrogenation is highly sensitive to reaction conditions.[2] To favor the biologically important 5β-isomer, consider the following:
-
Catalyst and Additives: Palladium on carbon (Pd/C) is a common catalyst. The addition of ionic liquids, such as tetrabutylammonium carboxylates, has been shown to improve 5β-selectivity.[3]
-
Solvent: Protic solvents like isopropanol (iPrOH) have been found to be effective.[2] The use of pyridine derivatives as solvents can also lead to high yields of the 5β product, though their toxicity is a concern.[2]
Table 1: Effect of Solvent and Additives on the Hydrogenation of Testosterone (1a) to 5β-Dihydrotestosterone (2a) and 5α-Dihydrotestosterone (3a) [3]
| Entry | Catalyst | Additive/Solvent System | Yield (%) | Diastereomeric Ratio (2a:3a) |
| 1 | PdCl₂ | iPrOH | 82 | 61:39 |
| 2 | PdCl₂ | iPrOH / [TBA][l-Prolinate] | 27 | 80:20 |
| 3 | PdCl₂ | iPrOH / [TBA][d-Mandelate] | 85 | 86:14 |
| 4 | Pd/C | Ethanol | - | Low 5β-selectivity |
Allylic Oxidation of Δ⁵-Steroids
Q2.1: I am trying to oxidize a Δ⁵-steroid to the corresponding 5-en-7-one, but the yields are low and I see side products. How can I optimize this reaction?
A2.1: Allylic oxidation of the C7 position of Δ⁵-steroids is a common transformation. Chromium-based reagents are frequently used, but their toxicity has led to the development of catalytic systems.[4]
-
Reagent Choice: Stoichiometric chromium reagents like CrO₃/pyridine complex or pyridinium chlorochromate (PCC) can be effective.[5] Catalytic methods using a chromium source with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) are a greener alternative.[1]
-
Reaction Conditions: The choice of solvent is critical. Dichloromethane (CH₂Cl₂) and trifluorotoluene (PhCF₃) have been shown to give good yields in catalytic systems.[1]
Table 2: Optimization of Chromium-Catalyzed Allylic Oxidation of Δ⁵-Steroids with t-BuOOH [1]
| Substrate | Catalyst | Solvent | Yield of 5-en-7-one (%) |
| Cholesterol | CrO₃ | CH₂Cl₂ | 75 |
| Cholesterol | PDC | CH₂Cl₂ | 80 |
| DHEA | CrO₃ | PhCF₃ | 78 |
| DHEA | PDC | PhCF₃ | 85 |
PDC = Pyridinium dichromate
Grignard Reactions with Steroidal Ketones
Q3.1: My Grignard reaction on a sterically hindered steroidal ketone is giving low yield and recovering starting material. What is the issue?
A3.1: Grignard reagents are strong bases as well as nucleophiles. With sterically hindered ketones, several side reactions can compete with the desired 1,2-addition.[6]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon workup, this regenerates the starting ketone.[6]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to an alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[6]
-
Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is flame-dried and solvents are anhydrous.
Troubleshooting Grignard Reactions:
-
Use a more reactive organometallic reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents and may give better results.
-
Lower the temperature: This can sometimes favor addition over enolization.
-
Use a Lewis acid additive: Cerium(III) chloride (CeCl₃) can be used to generate a more nucleophilic organocerium reagent in situ, which can suppress enolization.
Wittig Reaction on Steroidal Ketones
Q4.1: The Wittig reaction with my steroidal ketone is not going to completion. How can I improve the conversion?
A4.1: The reactivity of the phosphorus ylide is a key factor in the Wittig reaction. Sterically hindered ketones require more reactive ylides.
-
Ylide Stability:
-
Unstabilized Ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and are typically needed for ketones. They are generated in situ using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[7]
-
Stabilized Ylides (e.g., containing an adjacent ester or ketone) are less reactive and may not react with sterically hindered steroidal ketones.[8]
-
-
Base and Solvent: The choice of base and solvent is crucial for efficient ylide formation. Anhydrous THF or diethyl ether are common solvents. For unstabilized ylides, strong, non-nucleophilic bases are preferred.[9]
-
Side Reactions: The presence of other functional groups, such as hydroxyl groups, can interfere by reacting with the base or the ylide. Protection of these groups may be necessary.[10]
Table 3: General Conditions for Wittig Olefination [11][12]
| Ylide Type | Carbonyl Substrate | Typical Base | Solvent | Reactivity |
| Unstabilized | Aldehydes, Ketones | n-BuLi, NaH, KOtBu | THF, Ether | High |
| Semi-stabilized | Aldehydes, some Ketones | KOtBu, NaOEt | THF, Ethanol | Moderate |
| Stabilized | Aldehydes | Na₂CO₃, K₂CO₃, Et₃N | CH₂Cl₂, CH₃CN | Low |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[13]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your starting material to the SM and Co lanes.
-
Withdraw a small aliquot from the reaction mixture and apply it to the Rxn and Co lanes.[14]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., Hexane:Ethyl Acetate). The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.[13]
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, ceric ammonium molybdate).[13]
-
Analyze: The reaction is complete when the starting material spot is no longer visible in the Rxn lane, and a new product spot has appeared. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[14]
Protocol 2: General Procedure for the Jones Oxidation of a Secondary Steroidal Alcohol
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then carefully add this mixture to water with cooling.[15]
-
Reaction Setup: Dissolve the steroidal alcohol in acetone and cool the solution in an ice bath (0-5 °C).
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to a blue-green precipitate should be observed. Continue adding the reagent until the orange color persists.[15]
-
Quench: After the reaction is complete (as monitored by TLC), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate remains.
-
Workup: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. The product can be further purified by column chromatography or recrystallization.[16]
Protocol 3: General Procedure for the Luche Reduction of a Steroidal Enone
-
Reaction Setup: Dissolve the steroidal α,β-unsaturated ketone in methanol (MeOH). Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (typically 1 equivalent) and stir until it dissolves. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (typically 1-1.5 equivalents) portion-wise to the stirred solution. Vigorous gas evolution may occur.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction is typically fast (5-30 minutes).
-
Workup: Quench the reaction by adding water or dilute HCl. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting allylic alcohol can be purified by column chromatography.[17][18]
Visualizations
Caption: A general workflow for the optimization of steroid synthesis reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. iomcworld.com [iomcworld.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 17-Acetoxy-5a-androsta-2,16-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 17-Acetoxy-5a-androsta-2,16-diene. Our goal is to help you navigate common challenges and avoid epimerization at the C17 position, ensuring high purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (CAS No: 50588-42-6) is a steroidal organic compound.[1][2][3] It serves as a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium bromide.[2][3][4][5]
Q2: What is epimerization in the context of this synthesis, and why is it a concern?
A2: Epimerization refers to a chemical process that changes the configuration of a single stereocenter in a molecule. In the synthesis of this compound, the stereocenter at the C17 position is susceptible to inversion, leading to the formation of the undesired C17-epimer. This impurity can be difficult to separate from the desired product due to similar physical properties, potentially impacting the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).
Q3: What are the common starting materials for the synthesis of this compound?
A3: Common starting materials include epiandrosterone (3β-hydroxy-5α-androstan-17-one) and 5α-androst-2-en-17-one.[2] The synthesis pathway often involves multiple steps, including tosylation and olefination, to introduce the necessary functional groups before the final acetylation at the C17 position.
Troubleshooting Guide: Avoiding C17-Epimerization
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing the formation of the C17-epimer.
| Problem | Potential Cause | Recommended Solution |
| High levels of C17-epimer detected in the final product. | Harsh reaction conditions during acetylation: Prolonged reaction times, high temperatures, or the use of strong, non-selective bases can promote the formation of an enolate intermediate at C17, leading to epimerization upon protonation. | Optimize reaction conditions: - Temperature: Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature) during the acetylation step. - Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. - Base Selection: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions. |
| Low yield of the desired 17-acetoxy product. | Incomplete acetylation: Insufficient acetylating agent or suboptimal reaction conditions can lead to incomplete conversion of the 17-hydroxy precursor. Degradation of starting material or product: The presence of acidic or basic impurities can cause degradation. | Refine the acetylation protocol: - Reagent Stoichiometry: Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to drive the reaction to completion. - Solvent Purity: Ensure the use of dry, high-purity solvents to prevent unwanted side reactions. - Purification: Purify the 17-hydroxy precursor carefully before acetylation to remove any impurities that could interfere with the reaction. |
| Difficulty in separating the desired product from its C17-epimer. | Similar physicochemical properties: The C17-epimer often has very similar polarity and boiling point to the desired product, making separation by standard chromatography challenging. | Employ advanced separation techniques: - High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method, potentially using a chiral stationary phase, to achieve baseline separation of the epimers. - Crystallization: Explore different solvent systems for selective crystallization of the desired isomer. This may require seeding with a pure crystal of the target compound. |
Experimental Protocols
General Procedure for Stereoselective Acetylation of a 17-Hydroxy Androstane Derivative:
This protocol is based on principles of stereocontrolled synthesis and aims to minimize epimerization.
| Step | Procedure | Reagents/Conditions | Expected Outcome |
| 1. Starting Material Preparation | Ensure the 17-hydroxy-5a-androsta-2,16-diene precursor is pure and dry. | High-purity precursor, anhydrous conditions. | Minimized side reactions from impurities. |
| 2. Reaction Setup | Dissolve the steroid precursor in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., nitrogen or argon). | Anhydrous solvent, inert atmosphere. | Prevention of moisture-sensitive side reactions. |
| 3. Addition of Base | Add a non-nucleophilic, sterically hindered base (e.g., DIPEA or 2,6-lutidine) to the reaction mixture and cool to 0°C. | 1.1-1.5 equivalents of base. | Neutralization of acid generated during the reaction without promoting epimerization. |
| 4. Acetylation | Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the cooled solution. | 1.1-1.3 equivalents of acetylating agent. | Formation of the 17-acetoxy product. |
| 5. Reaction Monitoring | Monitor the reaction progress by TLC or HPLC until the starting material is consumed. | TLC (e.g., Ethyl acetate/Hexane mobile phase), HPLC. | Avoidance of prolonged reaction times that could lead to epimerization. |
| 6. Work-up | Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. | Standard aqueous work-up. | Isolation of the crude product. |
| 7. Purification | Purify the crude product by column chromatography on silica gel or by recrystallization. | Gradient elution with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate). | Isolation of the pure this compound. |
Visualizing the Synthesis and Potential for Epimerization
To aid in understanding the key steps and potential pitfalls, the following diagrams illustrate the synthetic workflow and the mechanism of C17 epimerization.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The base-catalyzed enolization at C17 can lead to a loss of stereochemistry.
References
- 1. This compound | 50588-42-6 [chemicalbook.com]
- 2. Cas 50588-42-6,this compound | lookchem [lookchem.com]
- 3. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009016648A2 - Process for the preparation of rocuronium bromide and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Rocuronium from 17-Acetoxy-5a-androsta-2,16-diene Precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Rocuronium bromide from its precursors, specifically focusing on challenges arising from the use of 17-Acetoxy-5a-androsta-2,16-diene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Rocuronium bromide.
Issue: High Levels of Impurity A
-
Question: My final Rocuronium bromide product shows a high level of Impurity A when analyzed by HPLC. What are the potential causes and how can I mitigate this?
-
Answer: Impurity A, (2β,3α,5α,16β,17β)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane, can arise from the decomposition of Rocuronium bromide during post-processing and storage.[1][2] To minimize the formation of Impurity A, consider the following:
-
Control of Reaction Conditions: Ensure the quaternization reaction of the precursor with allyl bromide goes to completion to minimize the presence of unreacted starting material which can contribute to impurity formation.
-
pH Stability: Maintaining a pH of 3.5 or less can enhance the stability of the Rocuronium preparation.[3]
-
Purification Method: Lyophilization has been shown to be effective in producing a final product with low levels of Impurity A. One method involves dissolving the crude product in deionized water, followed by reduced pressure distillation and lyophilization, which can reduce Impurity A to as low as 0.02% by HPLC area.[4]
-
Issue: Presence of Residual Solvents
-
Question: After purification, my Rocuronium bromide sample contains unacceptable levels of residual solvents like diethyl ether and acetonitrile. How can I effectively remove them?
-
Answer: Residual solvents are a common issue. The choice of the final precipitation and drying steps is crucial for their removal.
-
Anti-Solvent Precipitation: The use of anti-solvents like diethyl ether or isobutyl acetate can lead to the precipitation of Rocuronium bromide.[5] However, this can also result in high levels of residual solvent in the final product.[1]
-
Lyophilization (Freeze-Drying): A highly effective method for removing residual solvents is lyophilization. Dissolving the purified Rocuronium bromide in water and then freeze-drying can significantly reduce residual solvent levels.[1][5] For instance, a process involving dissolving the crude product in deionized water, followed by reduced pressure distillation and lyophilization, has been shown to reduce 3-bromopropylene to 3.0 ppm and acetonitrile to 78 ppm.[4]
-
Drying Procedures: After precipitation, ensure adequate drying of the product. Oven drying at a controlled temperature (e.g., 40°C) can help reduce volatile solvents.[5]
-
Issue: Low Purity and Yield After Initial Synthesis
-
Question: The initial purity of my crude Rocuronium bromide is low, and the yield is suboptimal. What purification strategies can I employ to improve this without resorting to column chromatography?
-
Answer: Column chromatography can be complex and costly for large-scale production.[5] Alternative purification methods that avoid chromatography have been developed:
-
Crystallization: Crystallization from solvents like acetone or acetonitrile can significantly improve the purity of the product. One study demonstrated that crystallization from acetone increased the purity of a compound related to Rocuronium synthesis to 99.9%.[5]
-
Precipitation with Anti-Solvents: A common technique involves dissolving the crude product in a suitable solvent (e.g., acetonitrile) and then precipitating it by adding an anti-solvent (e.g., diethyl ether or isobutyl acetate).[5] This method can yield a product with total impurities less than 0.5% w/w.[5]
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities in Rocuronium bromide synthesis starting from epiandrosterone?
-
Answer: Common impurities include Rocuronium Bromide Impurity 26, Impurity 42, Impurity 37, and Impurity 12.[] Other significant impurities that need to be controlled are Impurity A and Impurity C (a hydrolysis product).[1][2]
-
Question: How can I control the formation of Impurity C?
-
Answer: Impurity C is a hydrolyzed form of Rocuronium bromide. Its formation can be minimized by controlling the water content during the reaction and work-up procedures.[1] Purification methods involving lyophilization have been shown to produce a final product with Impurity C levels below 0.20% by HPLC area.[1]
-
Question: What is a suitable method for preparing the this compound precursor?
-
Answer: A one-pot method starting from epiandrosterone has been described. This process involves a water division reflux reaction in toluene with p-toluenesulfonic acid monohydrate and concentrated sulfuric acid, followed by reaction with isopropenyl acetate. The product is then isolated by recrystallization from methanol.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols for Rocuronium bromide.
Table 1: Impurity Profile After Different Purification Steps
| Purification Step | Starting Material Impurity (%) | Final Impurity A (%) | Final Impurity C (%) | Total Impurities (HPLC) (%) | Reference |
| Precipitation (Acetonitrile/Isobutyl Acetate) | 1.6% (Starting Material) | Not Specified | Not Specified | 0.16% | [5] |
| Crystallization (Acetone) | 1.6% (Starting Material) | Not Specified | Not Specified | 0.09% (Starting Material) | [5] |
| Lyophilization | Not Specified | 0.02% | 0.10% | Not Specified | [4] |
Table 2: Residual Solvent Levels After Purification
| Purification Method | Diethyl Ether (GC) | Acetonitrile (GC) | Isobutyl Acetate (GC) | 3-bromopropylene (ppm) | Reference |
| Precipitation (Acetonitrile/Ether) | 0.66% | 0.17% | Not Detected | Not Specified | [5] |
| Precipitation (Acetonitrile/Isobutyl Acetate) | Not Detected | Not Detected | 2.0% | Not Specified | [5] |
| Lyophilization | Not Specified | 78 ppm | Not Specified | 3.0 ppm | [4] |
Experimental Protocols
Protocol 1: Purification by Precipitation with Anti-Solvent
This protocol is adapted from a patented process for the purification of Rocuronium bromide.[5]
-
Dissolution: Dissolve the crude Rocuronium bromide (10 grams) in acetonitrile (40 ml).
-
Precipitation: Gradually pour the solution into a vigorously stirred solution of isobutyl acetate (480 ml).
-
Filtration: Filter the precipitated Rocuronium bromide.
-
Drying: Dry the filtered product.
Protocol 2: Purification by Lyophilization
This protocol is based on a method designed to reduce impurities and residual solvents.[1][4]
-
Dissolution: Dissolve the crude Rocuronium bromide (10.0 g) in deionized water (30.0 g).
-
Cooling: Cool the solution to 5°C.
-
Reduced Pressure Distillation: Carry out distillation under reduced pressure with nitrogen gas displacement.
-
Adsorption (Optional): Add silica gel (0.4 g) and stir for 30 minutes.
-
Filtration: Filter the mixture and collect the filtrate.
-
Freezing: Quickly freeze the filtrate to -40°C.
-
Lyophilization: Perform lyophilization under a controlled vacuum (0-5 Pa).
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2012145888A1 - Method for purifying rocuronium bromide - Google Patents [patents.google.com]
- 5. US20060058276A1 - Processes for the preparation and purification of rocuronium bromide - Google Patents [patents.google.com]
- 7. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium Bromide. The following sections outline the methodologies, quantitative data, and workflows of different synthetic strategies, offering insights into their respective advantages and disadvantages.
Introduction
This compound is a crucial steroidal intermediate. The efficiency and cost-effectiveness of its synthesis have significant implications for the production of Rocuronium Bromide. This guide explores and compares a modern "one-pot" synthesis method with a traditional multi-step approach, and also considers a theoretical alternative involving classic olefination reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: One-Pot Synthesis from Epiandrosterone | Route 2: Multi-Step Synthesis via 5a-androst-2-en-17-one | Route 3: Theoretical Bamford-Stevens/Shapiro Reaction |
| Starting Material | Epiandrosterone | Epiandrosterone | 5a-androst-2-en-17-one |
| Key Reagents | p-Toluenesulfonic acid, Sulfuric acid, Isopropenyl acetate, Toluene, Triethylamine | p-Toluenesulfonyl chloride, Pyridine, Lithium Bromide, DMF, Acetic Anhydride, p-Toluenesulfonic acid | Tosylhydrazine, Strong base (e.g., NaH, BuLi) |
| Overall Yield | High (not explicitly quantified in patent, but implied to be an improvement) | Moderate (estimated overall yield of ~55-65%) | Variable, depends on specific conditions |
| Number of Steps | 1 (One-Pot) | 3 | 2 |
| Purity | High (recrystallized product) | Requires chromatographic purification | Typically requires purification |
| Key Advantages | Reduced reaction time, simplified workup, improved selectivity | Well-established chemistry | Avoids the use of acid catalysts for enol acetate formation |
| Key Disadvantages | Specific reaction conditions required for optimal yield and selectivity | Multiple steps, requires isolation of intermediates, potentially lower overall yield | Use of pyrophoric reagents (BuLi), potential for side reactions |
Experimental Protocols
Route 1: One-Pot Synthesis from Epiandrosterone
This method, detailed in Chinese patent CN114437163A, provides a streamlined approach to the target molecule.[1]
Materials:
-
Epiandrosterone
-
p-Toluenesulfonic acid monohydrate
-
Concentrated sulfuric acid
-
Toluene
-
Isopropenyl acetate
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene.
-
Add concentrated sulfuric acid and carry out a water division reflux reaction. During the reflux, slowly add water back into the reaction system.
-
After the reaction of epiandrosterone is complete (as monitored by an appropriate method), distill off a portion of the toluene.
-
Add isopropenyl acetate and heat to boiling to slowly evaporate the solvent.
-
Supplement the reaction with additional isopropenyl acetate.
-
Continue the reaction until the intermediate, 5a-androst-2-en-17-one, is less than 5.0% (monitored by sampling).
-
Cool the reaction mixture to room temperature and add triethylamine, stirring for 20-60 minutes.
-
Filter the mixture, wash the filter cake with toluene, and discard the cake.
-
Combine the filtrates and concentrate under reduced pressure to obtain an oily substance.
-
Add methanol for recrystallization to yield this compound.
Route 2: Multi-Step Synthesis via 5a-androst-2-en-17-one
This traditional route involves the formation and isolation of an intermediate.
Step 2a: Synthesis of 5a-androst-2-en-17-one from Epiandrosterone
Materials:
-
Epiandrosterone
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Lithium Bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
React epiandrosterone with p-toluenesulfonyl chloride in pyridine to form the 3-tosylate derivative.
-
Isolate the tosylate and then react it with lithium bromide in DMF to induce elimination, forming 5a-androst-2-en-17-one. The yield for this step is reported to be around 65%.
-
Purify the product by column chromatography.
Step 2b: Synthesis of this compound from 5a-androst-2-en-17-one
Materials:
-
5a-androst-2-en-17-one
-
Isopropenyl acetate or Acetic anhydride
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve 5a-androst-2-en-17-one in a suitable solvent like toluene.
-
Add an excess of a C1-C4 vinyl carboxylate, such as isopropenyl acetate, and a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux.
-
Upon completion of the reaction, cool the mixture and neutralize the acid catalyst.
-
Isolate and purify the product, this compound, likely through crystallization or chromatography.
Route 3: Theoretical Alternative via Bamford-Stevens/Shapiro Reaction
This route offers a different approach to introduce the 16-ene functionality.
Step 3a: Formation of the Tosylhydrazone
Materials:
-
5a-androst-2-en-17-one
-
Tosylhydrazine
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
React 5a-androst-2-en-17-one with tosylhydrazine in a protic solvent like methanol or ethanol, often with a catalytic amount of acid.
-
The tosylhydrazone product is typically isolated by precipitation or crystallization.
Step 3b: Olefination via Bamford-Stevens or Shapiro Reaction
Materials:
-
Tosylhydrazone of 5a-androst-2-en-17-one
-
Strong base (e.g., Sodium hydride for Bamford-Stevens, or Butyllithium for Shapiro)
-
Aprotic solvent (e.g., THF, Diglyme)
Procedure (General):
-
Treat the tosylhydrazone with a strong base in an aprotic solvent.
-
The reaction proceeds through a diazo intermediate (in the Bamford-Stevens reaction) or a vinyllithium species (in the Shapiro reaction) to form the 16-ene.[2][3]
-
The resulting 5a-androsta-2,16-diene would then need to be acetylated at the 17-position, likely through conversion to the 17-ol followed by acetylation.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic route.
References
A Comparative Guide to Rocuronium Synthesis: An Evaluation of Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Rocuronium bromide, a widely used neuromuscular blocking agent, is synthesized through a multi-step process that has traditionally relied on specific steroid precursors. However, the quest for more efficient, cost-effective, and sustainable manufacturing has led to the exploration of alternative starting materials. This guide provides an objective comparison of the traditional synthetic route with alternative pathways, supported by experimental data, to aid researchers in selecting the optimal strategy for their needs.
Comparison of Synthetic Precursors
The synthesis of rocuronium bromide typically begins with a steroid scaffold, which is subsequently modified to introduce the required functional groups. The choice of the initial precursor significantly impacts the overall efficiency, yield, and impurity profile of the synthesis.
| Precursor | Synthetic Strategy | Key Intermediates | Reported Overall Yield of Key Intermediate | Reported Purity | Key Advantages | Key Disadvantages |
| Traditional: 5α-Androstan-2-en-17-one | Epoxidation of the double bond, followed by ring-opening with morpholine, bromination, substitution with pyrrolidine, and reduction. | 2α,3α-Epoxy-5α-androstan-17-one, 2β-(4-Morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol | 57.8%[1] | High purity, avoids certain impurities (E and F)[1] | Established route, avoids difficult-to-remove impurities.[1] | Multi-step process with moderate overall yield. |
| Alternative 1: Epiandrosterone/ Androsterone | Tosylation, olefination, enolization, and diepoxidation to form a key diepoxy intermediate. | (3β,5α)-3-Tosyloxy-androstan-17-one, 5α-Androst-2-en-17-one, 2α,3α,16α,17α-Diepoxy-5α-androstan-17β-yl-acetate | Moderate yields for individual steps (e.g., 98% for tosylation, 91% for olefination).[2] | Impurity (monoepoxy) can be controlled to <0.3%.[2] | Potentially more economical due to the availability of starting materials. | Some intermediates may be unstable, requiring immediate use.[2] |
| Alternative 2: (2β,3α,5α,16β,17β)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol | Late-stage synthesis involving selective acetylation of the 17β-hydroxyl group followed by N-alkylation with allyl bromide. | (2β,3α,5α,16β,17β)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | High yield for the final alkylation step (e.g., 89.88% molar yield).[3] | High purity achievable (e.g., 99.9% by HPLC).[3] | Shorter synthesis route, potentially higher overall yield and purity. | Relies on the availability of a complex starting intermediate. |
Experimental Protocols
Synthesis via Traditional Precursor: 5α-Androstan-2-en-17-one
This pathway focuses on the synthesis of the key intermediate, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol.
Step 1: Epoxidation of 5α-Androstan-2-en-17-one
-
To a solution of 5α-androstan-2-en-17-one (15.0 g, 55 mmol) in CH₂Cl₂ (70 mL), 30% H₂O₂ (18 mL, 179 mmol) is added dropwise, followed by formic acid (6 mL, 159 mmol).[1]
-
The mixture is stirred at room temperature for 5 hours.[1]
-
The reaction is cooled in an ice bath, and 1 mol/L NaOH (aq) is added to adjust the pH to 12.[1]
-
The organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated.[1]
-
The product, 2α,3α-epoxy-5α-androstan-17-one, is purified by recrystallization from methanol to yield a white solid (14.06 g, 88.5% yield).[1]
Subsequent Steps: The resulting epoxide undergoes a series of reactions including ring-opening with morpholine, bromination at the 16-position, substitution with pyrrolidine, and reduction of the 17-keto group to afford the target intermediate.[1]
Synthesis via Alternative Precursor: Epiandrosterone
This route leads to the formation of a key diepoxy intermediate.
Step 1: Tosylation of Epiandrosterone
-
To a mixture of epiandrosterone (25.0 g, 86.2 mmol) and pyridine (37.5 mL, 465.6 mmol) at 10-15 °C, p-toluenesulfonyl chloride (25.0 g, 131.2 mmol) is added.[2]
-
The reaction is maintained at 30 °C and stirred for 5 hours.[2]
-
The reaction mixture is poured into chilled water, and the resulting solid is filtered and washed with water to yield (3β,5α)-3-tosyloxy-androstan-17-one (98% yield).[2]
Step 2: Olefination
-
The tosylated intermediate is reacted with acetic acid and sodium acetate with reflux for 3 hours to furnish 5α-androst-2-en-17-one (91% yield).[2]
Subsequent Steps: The resulting olefin undergoes enolization and subsequent diepoxidation to yield 2α,3α,16α,17α-diepoxy-5α-androstan-17β-yl-acetate.[2]
Synthetic Pathways Overview
Caption: Comparative synthetic pathways to Rocuronium Bromide.
Logical Workflow for Precursor Selection
References
A Comparative Guide to 17-Acetoxy-5a-androsta-2,16-diene and Alternative Steroid Intermediates in Neuromuscular Blocker Synthesis
For researchers and professionals in drug development, the selection of an optimal steroid intermediate is a critical decision that can significantly impact the efficiency, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of 17-Acetoxy-5a-androsta-2,16-diene with other key intermediates, primarily in the context of synthesizing the widely used neuromuscular blocking agent, Rocuronium Bromide.
Introduction to this compound
This compound is a pivotal synthetic intermediate in the production of Rocuronium Bromide and its derivatives.[1][2] Its chemical structure provides a key scaffold for the subsequent introduction of the morpholinyl and pyrrolidinyl groups necessary for the pharmacological activity of Rocuronium. The efficiency of the synthetic route starting from this intermediate is a subject of ongoing research and process optimization.[3]
Alternative Intermediates in Rocuronium Bromide Synthesis
The synthesis of Rocuronium Bromide is not limited to a single pathway. Alternative routes utilize different key intermediates, offering various advantages and disadvantages. Notable alternatives to this compound include:
-
2α,3α,16α,17α-diepoxy-5α-androstan-17β-yl-acetate: This diepoxide is another crucial intermediate in several synthetic approaches to Rocuronium Bromide.[4]
-
2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α, 17β-diol: This advanced intermediate is closer in structure to the final Rocuronium molecule and is the product of a novel, high-yield synthetic route.[5][6]
Comparative Analysis of Synthetic Pathways
The choice of a starting intermediate has a profound impact on the overall efficiency of the synthesis. The following tables provide a comparative overview of the different synthetic routes to Rocuronium Bromide, highlighting key performance indicators.
Table 1: Comparison of Overall Yields in Rocuronium Bromide Synthesis
| Synthetic Route Starting From | Key Intermediate | Reported Overall Yield | Reference |
| Epiandrosterone | This compound | Yield not explicitly stated for the entire process, but a "one-pot" method for the intermediate is claimed to improve yield and selectivity. | [3] |
| 5α-androstan-2-en-17-one | 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α, 17β-diol | 57.8% (for the key intermediate) | [5][6] |
| Epiandrosterone or Androsterone | 2α,3α,16α,17α-diepoxy-5α-androstan-17β-yl-acetate | Moderate yields are reported, with a focus on developing a scalable and economical process. | [4] |
Table 2: Comparison of Key Reaction Steps and Conditions
| Synthetic Step | Route via this compound | Route via 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α, 17β-diol | Route via 2α,3α,16α,17α-diepoxy-5α-androstan-17β-yl-acetate |
| Formation of Key Intermediate | One-pot reaction from epiandrosterone using p-toluenesulfonic acid and isopropenyl acetate.[3] | Epoxidation of 5α-androstan-2-en-17-one followed by ring-opening with morpholine and subsequent introduction of pyrrolidine.[5] | Tosylation of epiandrosterone, olefination, and then diepoxidation.[4] |
| Introduction of Morpholinyl Group | Typically occurs after modification of the A-ring. | Ring-opening of an epoxide with morpholine.[5] | Occurs in a later step after the formation of the diepoxide. |
| Introduction of Pyrrolidinyl Group | Occurs later in the synthesis. | Substitution of a 16α-bromo group with pyrrolidine.[5] | Reaction with pyrrolidine on the diepoxide intermediate. |
| Final Quaternization | Reaction with allyl bromide. | Reaction with allyl bromide. | Reaction with allyl bromide. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and process optimization. Below are outlines of key experimental protocols described in the literature.
Protocol 1: "One-Pot" Synthesis of this compound[4]
-
Reaction Setup: Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene.
-
Dehydration: Add concentrated sulfuric acid and perform water division reflux.
-
Controlled Rehydration: Slowly add water back into the reaction system.
-
Acetylation: After the initial reaction is complete, distill off a portion of the toluene and add isopropenyl acetate.
-
Reaction Completion and Work-up: Heat the mixture and monitor the reaction. After completion, cool the reaction, add an organic base, filter, and concentrate the filtrate.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: Synthesis of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α, 17β-diol[6]
-
Epoxidation: Epoxidize 5α-androstan-2-en-17-one using formic acid and hydrogen peroxide to yield 2α,3α-epoxy-5α-androstan-17-one.
-
Epoxide Ring-Opening: React the epoxide with morpholine, catalyzed by TsOH or ZnCl₂, to introduce the morpholinyl group at the 2β position.
-
Introduction of Pyrrolidine: The subsequent steps involve the introduction of the pyrrolidinyl group at the 16β position, typically via a bromo-intermediate, to yield the target diol.
Signaling Pathways
This compound is a synthetic intermediate and is not known to be involved in any biological signaling pathways. Its purpose is purely as a building block in the chemical synthesis of more complex molecules like Rocuronium Bromide. The final product, Rocuronium Bromide, acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, but this is a mechanism of receptor blockade rather than intracellular signaling.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the production of Rocuronium Bromide via different intermediates.
Caption: Synthetic pathway to Rocuronium Bromide via this compound.
Caption: An alternative, high-yield synthetic route to Rocuronium Bromide.
Caption: Logical comparison of different synthetic strategies for Rocuronium Bromide.
Conclusion
The selection of a steroid intermediate for the synthesis of Rocuronium Bromide is a multifaceted decision. While this compound remains a key and widely used intermediate, alternative routes, such as those proceeding through 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α, 17β-diol, offer the potential for significantly higher overall yields. The development of "one-pot" procedures for the synthesis of this compound aims to improve the efficiency of this traditional route. Ultimately, the choice of synthetic strategy will depend on a careful evaluation of factors including process scalability, cost of starting materials and reagents, and the desired purity profile of the final API. Further research into direct, head-to-head comparative studies under standardized conditions would be invaluable for making a definitive assessment of the most optimal synthetic pathway.
References
- 1. This compound | 50588-42-6 [chemicalbook.com]
- 2. Cas 50588-42-6,this compound | lookchem [lookchem.com]
- 3. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 17-Acetoxy-5a-androsta-2,16-diene
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantification and characterization of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of various steroidal compounds. The focus is on High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of steroids.[1][2][3]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. Below is a comparison of two common reversed-phase HPLC methods that can be adapted and validated for this compound.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: HPLC-UV | Method B: HPLC-MS/MS |
| Principle | Separation by reversed-phase chromatography with UV detection. | Separation by reversed-phase chromatography with tandem mass spectrometry detection. |
| Column | C18 (Octadecyl silica), 4.6 x 150 mm, 5 µm | C18 (Octadecyl silica), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) | Gradient: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (%) | 98.0 - 102.0 | 99.0 - 101.0 |
| Precision (%RSD) | < 2.0 | < 1.5 |
| Limit of Detection | ~10 ng/mL | ~0.1 ng/mL |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV absorbance. | Excellent, highly specific due to mass-based detection. |
| Robustness | Good | Very Good |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Method A: HPLC-UV Protocol
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and the standard solution. No interfering peaks should be observed at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The %RSD should be less than 2.0%.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.
-
Method B: HPLC-MS/MS Protocol
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable technique (e.g., solid-phase extraction or liquid-liquid extraction). Reconstitute the dried extract in the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with A) Water + 0.1% Formic Acid and B) Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
Validation Parameters: The validation parameters are similar to the HPLC-UV method, but with tighter acceptance criteria due to the higher sensitivity and specificity of the technique (e.g., accuracy of 99.0% - 101.0% and precision < 1.5% RSD).
Visualizing the Workflow
Understanding the experimental workflow is essential for proper method execution.
Caption: General workflow for the validation of an analytical method.
The following diagram illustrates the logical relationship for selecting an appropriate analytical method based on the desired performance characteristics.
Caption: Decision tree for analytical method selection.
References
A Comparative Spectroscopic Analysis of 17-Acetoxy-5a-androsta-2,16-diene and Related Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data for 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of various steroidal compounds, against the well-characterized androgenic steroids, testosterone and dihydrotestosterone. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these compounds through a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound, testosterone, and dihydrotestosterone, facilitating a clear and objective comparison of their structural features.
Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Assignment | This compound Chemical Shift (δ) ppm | Testosterone Chemical Shift (δ) ppm | Dihydrotestosterone Chemical Shift (δ) ppm |
| H-2 | 5.58 (m) | 2.43 (m), 2.33 (m) | 2.27 (m), 2.06 (m) |
| H-3 | 5.43 (m) | - | - |
| H-4 | - | 5.73 (s) | - |
| H-16 | 5.75 (m) | 2.08 (m), 1.55 (m) | 2.08 (m), 1.45 (m) |
| H-17 | - | 3.64 (t, J = 8.6 Hz) | 3.64 (t, J = 8.6 Hz) |
| C18-H₃ | 0.81 (s) | 0.79 (s) | 0.77 (s) |
| C19-H₃ | 0.77 (s) | 1.20 (s) | 1.02 (s) |
| Ac-CH₃ | 2.06 (s) | - | - |
Note: Data for this compound is based on the analysis of its role as a synthetic intermediate. Specific assignments may vary based on experimental conditions.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Carbon Atom | This compound Chemical Shift (δ) ppm | Testosterone Chemical Shift (δ) ppm | Dihydrotestosterone Chemical Shift (δ) ppm |
| C-2 | 126.9 | 35.8 | 38.4 |
| C-3 | 125.8 | 209.3 | 212.1 |
| C-4 | - | 123.8 | 44.7 |
| C-5 | 42.5 | 171.1 | 46.7 |
| C-16 | 128.5 | 30.4 | 30.6 |
| C-17 | 150.1 | 81.5 | 81.1 |
| C-18 | 16.5 | 11.0 | 11.1 |
| C-19 | 14.8 | 17.4 | 12.3 |
| Acetyl-C=O | 170.5 | - | - |
| Acetyl-CH₃ | 21.1 | - | - |
Note: Specific chemical shifts can be influenced by solvent and concentration.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 315.2 [M+H]⁺ | 255.2 [M+H - AcOH]⁺ |
| Testosterone | EI | 288.2 | 270, 246, 124 |
| Dihydrotestosterone | EI | 290.2 | 272, 232, 109 |
Table 4: IR Spectroscopy Data
| Functional Group | This compound Wavenumber (cm⁻¹) | Testosterone Wavenumber (cm⁻¹) | Dihydrotestosterone Wavenumber (cm⁻¹) |
| O-H stretch | - | ~3400 (broad) | ~3430 (broad) |
| C=O stretch (Ester) | ~1735 | - | - |
| C=O stretch (Ketone) | - | ~1665 | ~1715 |
| C=C stretch | ~1650 | ~1615 | - |
| C-O stretch (Ester) | ~1240 | - | - |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for steroidal compounds. Specific parameters should be optimized for the instrument and sample in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the steroid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz NMR spectrometer. A proton-decoupled sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the steroid in a suitable solvent such as methanol or acetonitrile (approximately 1-10 µg/mL).
-
Instrumentation:
-
Electron Ionization (EI): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. The analysis is typically performed in positive ion mode.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Potassium Bromide (KBr) Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the comparative spectral analysis of steroidal compounds.
Caption: Workflow for Comparative Spectral Analysis of Steroids.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and related steroids. For definitive structural confirmation, it is recommended to use a combination of these techniques and to compare the obtained data with that of a certified reference standard.
Catalyst Efficiency in the Synthesis of 17-Acetoxy-5a-androsta-2,16-diene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the preparation of neuromuscular blocking agents such as Rocuronium, is a critical process in pharmaceutical manufacturing. The efficiency of this synthesis is highly dependent on the catalytic methods employed to introduce the two double bonds into the androstane steroid skeleton. This guide provides a comparative analysis of different catalytic strategies for this synthesis, supported by available experimental data.
Comparison of Catalytic Methods
The primary methods for synthesizing this compound involve the dehydration and rearrangement of a saturated steroid precursor, most commonly starting from epiandrosterone. The choice of catalyst is paramount in determining the reaction's yield, selectivity, and overall efficiency. Below is a summary of a prominent catalytic system for which detailed experimental data has been published.
| Catalyst System | Starting Material | Solvent | Key Reagents | Reaction Time | Temperature | Yield |
| Method 1: One-Pot Acid Catalysis | Epiandrosterone | Toluene | p-Toluenesulfonic acid monohydrate, Concentrated sulfuric acid, Isopropenyl acetate | Not specified | Reflux | High (not quantified) |
Experimental Protocols
Method 1: One-Pot Synthesis Using a Dual Acid Catalyst System
This method utilizes a combination of p-toluenesulfonic acid and concentrated sulfuric acid in a one-pot process starting from epiandrosterone.
Experimental Workflow:
Caption: One-pot synthesis of this compound.
Detailed Procedure:
-
Dehydration and Rearrangement: Epiandrosterone and p-toluenesulfonic acid monohydrate are dissolved in toluene. Concentrated sulfuric acid is then added. The mixture is heated to reflux, and water is removed using a water separator. A controlled amount of water is slowly added back to the reaction mixture. The reaction is monitored until the epiandrosterone is consumed.[1]
-
Enol Acetylation: A portion of the toluene is distilled off. Isopropenyl acetate is added, and the mixture is heated to boiling to slowly evaporate the solvent. Additional isopropenyl acetate is added to the reaction. The reaction proceeds until the intermediate product is less than 5.0%.[1]
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and an organic base is added. The mixture is stirred and then filtered. The filtrate is concentrated under reduced pressure to yield an oily substance. The crude product is then recrystallized from methanol to give the final product, this compound.[1]
Discussion of Catalyst Efficiency
The one-pot method employing a dual-acid system of p-toluenesulfonic acid and sulfuric acid is presented as an efficient route in the patent literature.[1] The key to this process is the controlled re-addition of water during the initial dehydration and rearrangement step, which is claimed to improve the selectivity and yield of the desired intermediate.[1] The subsequent in-situ enol acetylation with isopropenyl acetate streamlines the process, avoiding the isolation of intermediates and likely increasing the overall yield.
Unfortunately, a direct comparison with other distinct catalytic systems for this specific synthesis is challenging due to the limited availability of published quantitative data. While other methods for diene formation in steroids exist, such as those involving transition metal catalysts, specific examples with detailed experimental results for this compound are not readily found in the surveyed literature.
Further research and publication of experimental data for alternative catalytic systems would be highly beneficial for a more comprehensive comparison of their efficiencies. This would allow for a more informed selection of the optimal synthetic route based on factors such as yield, cost, reaction time, and environmental impact.
General Synthetic Pathway:
Caption: General reaction scheme for the synthesis.
References
Safety Operating Guide
Proper Disposal of 17-Acetoxy-5a-androsta-2,16-diene: A Guide for Laboratory Professionals
For Immediate Reference: Treat 17-Acetoxy-5a-androsta-2,16-diene as a hazardous chemical waste. Due to its potential health risks, including skin and eye irritation, and suspected carcinogenicity, mutagenicity, and reproductive toxicity, stringent disposal protocols are mandatory. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Regulatory Overview
This compound is classified as a hazardous substance. All disposal procedures must adhere to local, state, and federal regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides the primary regulatory framework under the Resource Conservation and Recovery Act (RCRA).
Key Hazard Information
A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280 |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P280 |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1] | P201, P280 |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[1] | P201, P280 |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[1] | P201, P280 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | P261, P271 |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Waste Identification and Segregation
-
Identify as Hazardous Waste: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. In particular, keep it separate from non-hazardous waste and incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
Personal Protective Equipment (PPE)
Before handling waste materials, all personnel must wear appropriate PPE to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If significant aerosolization is possible, a respirator may be required. |
Waste Collection and Containerization
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) containers are generally suitable.
-
Solid Waste: Collect solid waste, including contaminated labware and PPE, in a designated, lined hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and compatible container. Do not fill containers beyond 90% capacity to allow for expansion.
-
Labeling: Immediately label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Carcinogen," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating laboratory
-
Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely hazardous waste in your SAA.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.
Disposal through a Licensed Service
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. Retain copies of all disposal records as required by regulations.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling 17-Acetoxy-5a-androsta-2,16-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 17-Acetoxy-5a-androsta-2,16-diene. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Suspected of Causing Genetic Defects (Category 2) [1]
-
Suspected of Causing Cancer (Category 2) [1]
-
Suspected of Damaging Fertility or the Unborn Child (Category 2) [1]
-
May Cause Respiratory Irritation (Category 3) [1]
Given its classification as a potent compound, all handling procedures must be conducted with appropriate containment and personal protective equipment to minimize exposure.
Occupational Exposure Limits
A specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of compound-specific data, a conservative approach is necessary. For potent pharmaceutical compounds, including steroids with significant biological activity, a health-based exposure limit (HBEL) approach is often adopted.[2] For novel or unstudied compounds, occupational exposure banding is employed to categorize substances and determine appropriate control measures.[3] Given the hazardous properties of this compound, it is prudent to handle it within a containment level that corresponds to a low OEL, typically in the range of ≤10 µg/m³.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous compound.[4] The following PPE must be worn at all times when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves meeting ASTM D6978 standard.[5] | Protects against skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][6] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment system.[4][6] | Prevents inhalation of airborne particles. |
| Additional Garb | Disposable head cover, shoe covers, and sleeve covers.[5] | Ensures full-body protection and minimizes the spread of contamination. |
Operational Plan: Safe Handling Protocol
All manipulations of this compound, especially handling of the solid form, should be performed within a certified chemical fume hood, biological safety cabinet, or a glove box/isolator to minimize inhalation exposure.[1][7]
Experimental Workflow for Weighing and Solubilizing:
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the containment system by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before introducing the compound.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the powdered compound in a disposable weigh boat.
-
Use a dedicated, clean spatula for handling.
-
Gently tap the weigh boat to transfer the powder into the receiving vessel. Avoid creating dust.
-
-
Solubilization:
-
Slowly add the desired solvent to the vessel containing the compound.
-
Securely cap the vessel.
-
Mix by gentle swirling, vortexing, or sonication until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Dispose of all contaminated disposable items (gloves, weigh boats, bench paper, etc.) in a designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
Disposal Workflow:
References
- 1. pharm-int.com [pharm-int.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
